molecular formula C26H45NO6S B1228343 Taurodeoxycholate;Deoxycholyltaurine

Taurodeoxycholate;Deoxycholyltaurine

Cat. No.: B1228343
M. Wt: 499.7 g/mol
InChI Key: AWDRATDZQPNJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Bile Acid Biosynthesis and Conjugation

The synthesis of bile acids is a multi-step enzymatic process that primarily occurs in hepatocytes. This process converts the hydrophobic cholesterol molecule into more water-soluble amphiphilic compounds. elsevier.es There are two main biosynthetic pathways:

The Classical (or Neutral) Pathway: This is the major pathway in humans, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. mdpi.com This pathway produces the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA). elsevier.es

The Alternative (or Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and predominantly produces chenodeoxycholic acid. mdpi.comnih.gov

Following their synthesis, these primary bile acids undergo a crucial modification step known as conjugation. elsevier.es In the liver, they are covalently linked to one of two amino acids: glycine (B1666218) or taurine (B1682933). nih.govnih.gov This conjugation, catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), significantly increases the water solubility and amphipathic nature of the bile acids, preventing their passive reabsorption in the upper intestine and making them more efficient detergents for lipid emulsification. elsevier.esnih.gov The resulting molecules, such as taurocholic acid and glycocholic acid, are referred to as conjugated bile acids or "bile salts".

Classification and Physiological Significance of Bile Acids

Bile acids can be classified based on their origin and chemical structure:

Primary Bile Acids: Synthesized directly from cholesterol in the liver. The two primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA). elsevier.es

Secondary Bile Acids: Formed in the colon through the action of intestinal microbiota on primary bile acids. elsevier.es Gut bacteria deconjugate and dehydroxylate the primary bile acids. For example, cholic acid is converted to deoxycholic acid (DCA), and chenodeoxycholic acid is converted to lithocholic acid (LCA). elsevier.es

Tertiary Bile Acids: These are modifications of secondary bile acids that occur in the liver. An example is ursodeoxycholic acid (UDCA).

The primary physiological role of bile acids is to facilitate the digestion and absorption of fats and fat-soluble vitamins in the small intestine. elsevier.esyoutube.com Their amphipathic nature allows them to act as emulsifying agents, breaking down large fat globules into smaller micelles. This increases the surface area available for enzymatic digestion by pancreatic lipase. youtube.com

The majority of bile acids (over 95%) are reabsorbed in the terminal ileum and colon and returned to the liver via the portal circulation. elsevier.es This efficient recycling is known as the enterohepatic circulation, which allows the body to maintain a stable bile acid pool of about 3 grams that cycles 4-12 times per day. elsevier.es

Table 1: Classification of Major Human Bile Acids

ClassificationBile Acid NameAbbreviationPrecursor
PrimaryCholic AcidCACholesterol
PrimaryChenodeoxycholic AcidCDCACholesterol
SecondaryDeoxycholic AcidDCACholic Acid
SecondaryLithocholic AcidLCAChenodeoxycholic Acid
TertiaryUrsodeoxycholic AcidUDCAChenodeoxycholic Acid / Lithocholic Acid

Contextualizing Taurodeoxycholate (B1243834)/Deoxycholyltaurine within the Bile Acid Pool and its Nomenclature in Academic Literature

Taurodeoxycholate (TDCA), or deoxycholyltaurine, is a secondary conjugated bile acid . Its formation involves two key steps:

Formation of the secondary bile acid: In the colon, gut bacteria metabolize the primary bile acid, cholic acid, into the secondary bile acid, deoxycholic acid (DCA).

Conjugation: This reabsorbed deoxycholic acid returns to the liver via the enterohepatic circulation, where it is then conjugated with the amino acid taurine to form taurodeoxycholate. nih.gov

Therefore, TDCA combines features of both secondary and conjugated bile acids. Its presence in the bile acid pool is significant, particularly when deoxycholic acid levels are elevated. nih.gov

In scientific and academic literature, this compound is most commonly referred to as Taurodeoxycholate . The name Deoxycholyltaurine is also used, emphasizing its composition from deoxycholic acid and taurine. According to its PubChem entry, its IUPAC name is 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate. nih.gov

Table 2: Chemical Properties of Taurodeoxycholate

PropertyValueSource
Molecular FormulaC26H44NO6S- nih.gov
Molecular Weight498.7 g/mol nih.gov
Parent CompoundTaurodeoxycholic Acid nih.gov
ClassificationSecondary Conjugated Bile Acid, Organosulfonate Oxoanion
SynonymsDeoxycholyltaurine, TDCA, CHEBI:36261

Signaling Roles of Bile Acids in Biological Systems

Beyond their role in digestion, bile acids are now recognized as versatile signaling molecules that interact with specific cellular receptors to regulate a wide array of genes involved in metabolism and inflammation. elsevier.esnih.gov The main signaling pathways are mediated by:

Farnesoid X Receptor (FXR): A nuclear receptor that is highly expressed in the liver and intestine. elsevier.es When activated by bile acids, FXR plays a central role in regulating bile acid synthesis and transport, effectively creating a negative feedback loop. elsevier.es

G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5: A cell surface receptor found in various tissues, including the liver, intestine, muscle, and brown adipose tissue. elsevier.es TGR5 activation by bile acids can influence energy expenditure, glucose metabolism, and inflammatory responses. elsevier.esmdpi.com

Specific bile acids exhibit different affinities for these receptors, leading to diverse physiological outcomes. Research has shown that conjugated bile acids, including those conjugated with taurine, can activate these signaling pathways. For instance, taurocholate has been shown to be involved in a cAMP-Epac-MEK-Rap1-LKB1-AMPK signaling pathway in hepatocytes. researchgate.net

Research on Taurodeoxycholate (TDCA) specifically has demonstrated its ability to act as a signaling molecule. In the T84 colonic cell line, TDCA was found to stimulate chloride secretion by activating both potassium and chloride conductances. nih.gov This effect was mediated by an IP3-dependent release of calcium from intracellular stores, indicating a clear signaling cascade initiated by TDCA. nih.gov The study highlighted that this signaling was specific, as taurocholate, a primary conjugated bile acid, did not produce the same response. nih.gov This demonstrates that the specific structure of TDCA is crucial for its distinct signaling functions in intestinal epithelial cells.

Properties

IUPAC Name

2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDRATDZQPNJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862095
Record name 2-[(3,12-Dihydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolism and Enterohepatic Circulation of Taurodeoxycholate/deoxycholyltaurine

Endogenous Formation Pathways

The formation of taurodeoxycholate (B1243834) is a multi-step process that involves both host and microbial metabolic activities. It begins with the hepatic synthesis of primary bile acids and culminates in the conjugation of a microbially-derived secondary bile acid with an amino acid in the liver.

In the liver, the secondary bile acid, deoxycholic acid, is conjugated with the amino acid taurine (B1682933) to form taurodeoxycholate. hmdb.ca This conjugation reaction renders the bile acid more water-soluble and enhances its ability to function as a detergent in the small intestine. The extent of taurine conjugation is largely dependent on the availability of taurine within the hepatocytes. physiology.org In humans, while glycine (B1666218) conjugation is more common, taurine conjugation plays a crucial role, particularly in certain dietary contexts. mdpi.comnih.gov The enzyme responsible for this reaction is bile acid-CoA:amino acid N-acyltransferase (BAAT), which catalyzes the formation of an amide bond between the bile acid and the amino acid.

The precursor to taurodeoxycholate, deoxycholic acid, is a secondary bile acid, meaning it is not directly synthesized by the host's liver cells. Instead, it is a product of intestinal bacterial metabolism. The process begins with the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol in the liver. wikipedia.orgmdpi.comyoutube.com These primary bile acids are then conjugated with either glycine or taurine and secreted into the small intestine to aid in fat digestion. wikipedia.org

In the lower small intestine and colon, a portion of the primary bile acid cholic acid that escapes reabsorption is acted upon by intestinal bacteria. These microbes possess enzymes, such as 7α-dehydroxylase, which remove a hydroxyl group from cholic acid, converting it into deoxycholic acid. mdpi.comyoutube.commetwarebio.com This newly formed secondary bile acid is then absorbed from the intestine into the portal circulation, transported back to the liver, and subsequently conjugated with taurine to form taurodeoxycholate. hmdb.cawikipedia.org

Table 1: Key Enzymes in Taurodeoxycholate Formation

EnzymeRoleLocation
Cholesterol 7α-hydroxylase (CYP7A1)Rate-limiting step in the classic pathway of primary bile acid synthesis from cholesterol. youtube.comLiver (Hepatocytes)
7α-dehydroxylaseConverts the primary bile acid (cholic acid) to the secondary bile acid (deoxycholic acid). metwarebio.comIntestine (Gut Microbiota)
Bile acid-CoA:amino acid N-acyltransferase (BAAT)Conjugates deoxycholic acid with taurine to form taurodeoxycholate.Liver (Hepatocytes)

Intestinal Microbial Biotransformation

Intestinal bacteria produce enzymes known as bile salt hydrolases (BSH). These enzymes catalyze the hydrolysis of the amide bond linking deoxycholic acid to taurine, a process called deconjugation. nih.govresearchgate.net This reaction releases free deoxycholic acid and taurine. researchgate.net The deconjugated deoxycholic acid is less soluble and therefore less efficiently reabsorbed by the intestine compared to its conjugated form, leading to its excretion in feces. researchgate.net This microbial activity is a key mechanism for tolerating the antimicrobial effects of conjugated bile acids in the small intestine. nih.gov

Several bacterial species residing in the gut are known to possess bile salt hydrolase activity and are capable of modifying taurodeoxycholate. Research has identified a number of these organisms, with varying substrate specificities and activity levels.

For instance, strains of Lactobacillus and Bifidobacterium are well-documented for their BSH activity. researchgate.netresearchgate.net A study screening various probiotic microorganisms found that Lactobacillus plantarum DGIA1 exhibited a high specific BSH activity against taurodeoxycholate, with a 92% deconjugation rate. nih.gov Other species, such as Bacteroides thetaiotaomicron and members of the genus Turicibacter, also contribute to the modification of tauro-conjugated bile acids. nih.govusda.govbiorxiv.org The bacterium Delftia acidovorans has also been noted for its ability to degrade bile salts like taurocholate. researchgate.net

Table 2: Bacterial Species Involved in Taurodeoxycholate Modification

Bacterial SpeciesRole in Modification
Lactobacillus plantarumHigh bile salt hydrolase (BSH) activity against taurodeoxycholate. nih.gov
Lactobacillus acidophilusDeconjugates tauro-conjugated bile salts. researchgate.net
Bifidobacterium speciesExhibit BSH activity and can deconjugate secondary bile salts. researchgate.net
Bacteroides thetaiotaomicronImplicated in bile acid modification and biofilm formation in response to bile. nih.govnih.gov
Turicibacter speciesPossess BSH genes with activity against tauro-conjugated bile acids. usda.govbiorxiv.org
Delftia acidovoransCapable of degrading taurocholate. researchgate.net

Dynamics of Enterohepatic Circulation

Taurodeoxycholate, like other bile acids, undergoes enterohepatic circulation, a highly efficient recycling process between the liver and the intestine. hmdb.cawikipedia.org After its formation and secretion by the liver, it travels to the small intestine. wikipedia.org The majority of conjugated bile acids, including taurodeoxycholate, are actively reabsorbed in the terminal ileum and transported back to the liver via the portal vein. wikipedia.org

This recycling is remarkably efficient, with approximately 95% of the bile acids secreted into the duodenum being returned to the liver during each cycle. wikipedia.orgdroracle.ai This process ensures a constant supply of bile acids for digestive needs while minimizing the need for de novo synthesis from cholesterol. metwarebio.comdroracle.ai Any disruption to the enterohepatic circulation, such as through surgical resection of the ileum, can significantly alter the composition of the bile acid pool, including the levels of taurodeoxycholate, which can have broader metabolic consequences. nih.gov The small fraction of bile acids that is not reabsorbed enters the colon, where it is subject to further bacterial metabolism and eventual excretion. wikipedia.org

Absorption and Reabsorption Mechanisms in the Intestine

The absorption of taurodeoxycholate from the intestinal lumen is a highly efficient process, occurring primarily in the terminal ileum. This process involves both active and passive transport mechanisms, ensuring that a majority of the bile acid pool is conserved.

The primary mechanism for the active uptake of taurodeoxycholate into enterocytes is mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT) , also known as SLC10A2. nih.govmdpi.comnih.gov This transporter, located on the apical membrane of ileal enterocytes, utilizes the electrochemical gradient of sodium to drive the uptake of conjugated bile acids, including taurodeoxycholate, against a concentration gradient. nih.govnih.gov The high efficiency of ASBT is reflected in the fact that approximately 95% of bile acids are reabsorbed from the intestine. nih.gov Once inside the enterocyte, taurodeoxycholate is thought to bind to the ileal bile acid-binding protein (IBABP) , which facilitates its transport across the cytoplasm to the basolateral membrane. nih.gov

At the basolateral membrane, taurodeoxycholate is exported into the portal circulation primarily by the heteromeric organic solute transporter OSTα/β . nih.gov This transporter mediates the facilitated diffusion of bile acids out of the enterocyte and into the portal blood, from where they are transported back to the liver. nih.gov

In addition to active transport in the ileum, a smaller fraction of taurodeoxycholate can be absorbed passively in other parts of the small and large intestine. This passive absorption is dependent on the physicochemical properties of the bile acid, such as its concentration gradient and lipophilicity.

The table below summarizes the key transporters involved in the intestinal absorption of taurodeoxycholate.

TransporterLocationFunction
Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2) Apical membrane of ileal enterocytesActive uptake of taurodeoxycholate from the intestinal lumen into the enterocyte. nih.govmdpi.comnih.gov
Ileal Bile Acid-Binding Protein (IBABP) Cytoplasm of enterocytesIntracellular transport of taurodeoxycholate from the apical to the basolateral membrane. nih.gov
Organic Solute Transporter (OSTα/β) Basolateral membrane of enterocytesExport of taurodeoxycholate from the enterocyte into the portal circulation. nih.gov

Hepatic Uptake and Secretion Processes

Upon reaching the liver via the portal circulation, taurodeoxycholate is efficiently extracted from the blood by hepatocytes. This hepatic uptake is a critical step in the enterohepatic circulation, preventing the accumulation of potentially cytotoxic bile acids in the systemic circulation.

The primary transporter responsible for the sodium-dependent uptake of conjugated bile acids, including taurodeoxycholate, from the sinusoidal blood into hepatocytes is the Na+-Taurocholate Cotransporting Polypeptide (NTCP) , also known as SLC10A1. nih.govnih.govuzh.ch Similar to ASBT in the intestine, NTCP utilizes the sodium gradient to drive the uptake of bile acids into the liver cells. uzh.ch

In addition to NTCP, members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, also contribute to the hepatic uptake of conjugated bile acids, although their role may be more pronounced for certain bile acids and under specific physiological conditions. nih.govnih.govcapes.gov.br

Once inside the hepatocyte, taurodeoxycholate can be re-conjugated if it has been deconjugated in the intestine, although as a taurine conjugate, it is generally ready for secretion. The primary transporter responsible for the secretion of monovalent conjugated bile salts like taurodeoxycholate from the hepatocyte into the bile canaliculus is the Bile Salt Export Pump (BSEP) , a member of the ATP-binding cassette (ABC) transporter family (ABCB11). uzh.chnih.gov BSEP is the rate-limiting step in the hepatocellular transport of bile salts and is crucial for generating bile flow. uzh.ch

The table below outlines the major transporters involved in the hepatic uptake and secretion of taurodeoxycholate.

TransporterLocationFunction
Na+-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1) Basolateral (sinusoidal) membrane of hepatocytesPrimary active uptake of taurodeoxycholate from the portal blood into the hepatocyte. nih.govnih.govuzh.ch
Organic Anion Transporting Polypeptides (OATPs) Basolateral (sinusoidal) membrane of hepatocytesContribute to the uptake of taurodeoxycholate from the portal blood. nih.govnih.govcapes.gov.br
Bile Salt Export Pump (BSEP/ABCB11) Canalicular (apical) membrane of hepatocytesATP-dependent secretion of taurodeoxycholate into the bile. uzh.chnih.gov

Impact of Bacterial Modification on Circulation Kinetics

The gut microbiota plays a pivotal role in the metabolism of bile acids, including taurodeoxycholate, thereby significantly influencing their circulation kinetics and physiological functions. The primary bacterial modification of conjugated bile acids is deconjugation, catalyzed by the enzyme Bile Salt Hydrolase (BSH) . nih.govelifesciences.org

BSH enzymes are produced by a wide range of gut bacteria and hydrolyze the amide bond linking the bile acid to its amino acid conjugate (taurine in the case of taurodeoxycholate), releasing deoxycholic acid and taurine. nih.gov This deconjugation has several important consequences for the circulation kinetics of deoxycholate.

Secondly, the deconjugation process can impact the signaling properties of bile acids. Unconjugated and conjugated bile acids have different affinities for various nuclear and cell surface receptors, such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5). By altering the balance between conjugated and unconjugated forms, the gut microbiota can modulate bile acid-mediated signaling pathways that regulate lipid, glucose, and energy metabolism.

The activity of BSH can be influenced by various factors, including diet and the composition of the gut microbiota. nih.govnih.gov For example, studies have shown that different bacterial strains exhibit varying levels of BSH activity and substrate specificity. researchgate.net This highlights the intricate interplay between the host and its gut microbiome in shaping the bile acid pool and its metabolic consequences.

The table below provides a summary of the impact of bacterial modification on taurodeoxycholate.

Bacterial EnzymeActionImpact on TaurodeoxycholateConsequence for Circulation Kinetics
Bile Salt Hydrolase (BSH) DeconjugationConverts taurodeoxycholate to deoxycholic acid and taurine. nih.govelifesciences.orgIncreases lipophilicity, leading to enhanced passive absorption in the intestine. Alters the pool of signaling-active bile acids.

Molecular and Cellular Mechanisms of Action of Taurodeoxycholate/deoxycholyltaurine

Interaction with Nuclear Receptors

Taurodeoxycholate (B1243834) and its related bile acid counterparts interact with several nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. These interactions are crucial for maintaining homeostasis in bile acid, lipid, and glucose metabolism.

Farnesoid X Receptor (FXR) Agonism and Antagonism

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid synthesis and transport. plos.orgembopress.org Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. researchgate.netnih.gov This binding modulates the transcription of genes involved in bile acid homeostasis.

While chenodeoxycholic acid (CDCA) is considered the most potent endogenous FXR agonist, other bile acids, including the deconjugated form of taurodeoxycholate, deoxycholic acid (DCA), also activate FXR, albeit with lower efficacy. researchgate.net For instance, in cell-based assays, DCA has been shown to activate FXR with an EC50 of 47.31 μM. nih.gov The taurine-conjugated form, taurochenodeoxycholic acid (TCDCA), which is structurally very similar to taurodeoxycholate, has been identified as an agonist of FXR. nih.gov The activation of FXR by these bile acids leads to the induction of the small heterodimer partner (SHP), a protein that in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. plos.orgembopress.org This represents a critical negative feedback mechanism.

Conversely, some bile acids can act as FXR antagonists. For example, ursodeoxycholic acid (UDCA) has been reported to be a partial antagonist, capable of inhibiting FXR activation. researchgate.net The antagonistic potential of taurodeoxycholate itself is not as well-defined, but the balance between agonistic and antagonistic effects of different bile acids on FXR is crucial for metabolic regulation.

Table 1: FXR Agonist Activity of Various Bile Acids

Compound EC50 (µM) Cell Type/Assay Reference
Chenodeoxycholic acid (CDCA) 28.62 FXR-bla assay nih.gov
Deoxycholic acid (DCA) 47.31 FXR-bla assay nih.gov
Lithocholic acid (LCA) 34.90 FXR-bla assay nih.gov
GW4064 (synthetic agonist) 0.003 FXR-bla assay nih.gov
Obeticholic Acid (OCA) 0.130 Full-length human FXR HEK293 reporter cell assay researchgate.net
EDP-305 (synthetic agonist) 0.008 Full-length human FXR HEK293 reporter cell assay researchgate.net

This table presents data for related bile acids and synthetic agonists to provide context for the potential activity of taurodeoxycholate on FXR.

Pregnane X Receptor (PXR) Engagement

The Pregnane X Receptor (PXR) is another nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in the metabolism and detoxification of foreign substances and endogenous molecules, including bile acids. nih.gov PXR is activated by a wide range of compounds, and its activation can lead to the induction of cytochrome P450 enzymes, such as CYP3A4, which are involved in the hydroxylation of bile acids, rendering them less toxic. nih.govresearchgate.net

Lithocholic acid (LCA), a secondary bile acid, is a known activator of PXR. nih.gov While direct quantitative data for taurodeoxycholate's interaction with PXR is limited, the engagement of PXR by related bile acids suggests a potential role for taurodeoxycholate in this pathway. The activation of PXR by bile acids is considered a protective mechanism against bile acid-induced liver injury. researchgate.net PXR activation can also influence glucose and lipid metabolism through cross-talk with other nuclear receptors. nih.gov Reporter gene assays are commonly used to screen for PXR activators, where an increase in luciferase activity indicates receptor activation. nih.govnih.govindigobiosciences.com

Table 2: PXR Transactivation Assay Principles

Assay Principle Description Reference
Reporter Gene Assay Cells are transfected with a PXR expression vector and a reporter gene (e.g., luciferase) linked to a PXR-responsive promoter. Activation of PXR by a ligand leads to the expression of the reporter gene, which can be quantified. nih.govnih.govindigobiosciences.com
Full-Length vs. LBD Assays can utilize either the full-length PXR or just the ligand-binding domain (LBD). Full-length receptor assays can identify both direct and indirect activators. indigobiosciences.com

This table outlines the principles of assays used to determine PXR engagement, for which specific data on taurodeoxycholate is an area of ongoing research.

Vitamin D Receptor (VDR) Modulation

The Vitamin D Receptor (VDR) is a nuclear receptor primarily known for its role in calcium homeostasis, but it is also activated by the secondary bile acid lithocholic acid (LCA). nih.gov This interaction implicates VDR in bile acid detoxification pathways. Similar to PXR, VDR activation can induce the expression of CYP3A4, contributing to the hydroxylation and detoxification of toxic bile acids. nih.gov

The modulation of VDR by bile acids adds another layer of complexity to the regulation of metabolic and detoxification processes. While the direct interaction of taurodeoxycholate with VDR has not been extensively characterized, the activity of LCA at this receptor suggests that other secondary bile acids or their conjugated forms could also play a role. VDR's involvement in these pathways is typically studied using reporter gene assays, where ligand binding leads to the transactivation of a reporter gene. nih.gov

Activation of G Protein-Coupled Receptors (GPCRs)

In addition to nuclear receptors, taurodeoxycholate and other bile acids exert rapid, non-genomic effects through the activation of cell surface G protein-coupled receptors (GPCRs). These interactions trigger intracellular signaling cascades that have a wide range of physiological effects.

Takeda G protein-coupled Receptor 5 (TGR5/GPBAR1/GPCR19) Signaling

Takeda G protein-coupled Receptor 5 (TGR5), also known as GPBAR1, is a cell surface receptor that is potently activated by various bile acids. nih.govmdpi.com Taurine-conjugated bile acids, including taurochenodeoxycholic acid (TCDCA), have been shown to be effective TGR5 agonists. mdpi.comnih.gov Studies have demonstrated that TCDCA can bind to and activate the TGR5 receptor. nih.govmdpi.com

Upon activation by a ligand like taurodeoxycholate, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. nih.govmdpi.com The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to various cellular responses, including the modulation of inflammatory responses and energy homeostasis. mdpi.com For example, TGR5 activation in macrophages has been shown to suppress the production of pro-inflammatory cytokines. mdpi.comnih.gov

The potency of different bile acids at TGR5 varies, with LCA being one of the most potent natural agonists (EC50 ≈ 0.33-0.53 µM). nih.govmdpi.com Deoxycholic acid also activates TGR5 with an EC50 of approximately 1.0 µM. nih.gov

Table 3: TGR5 Agonist Potency of Bile Acids

Compound EC50 (µM) Reference
Taurolithocholic acid (TLCA) 0.33 mdpi.com
Lithocholic acid (LCA) 0.53 nih.gov
Deoxycholic acid (DCA) 1.0 nih.gov
Chenodeoxycholic acid (CDCA) 4.4 nih.gov
Cholic acid (CA) 7.7 nih.gov

This table presents EC50 values for various bile acids at the TGR5 receptor, highlighting the potent agonism of lithocholic acid derivatives.

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Pathway Activation

The Sphingosine-1-Phosphate Receptor 2 (S1PR2) is another GPCR that has been identified as a receptor for conjugated bile acids, including taurocholate (TCA), a structurally similar compound to taurodeoxycholate. nih.gov Activation of S1PR2 by conjugated bile acids has been shown to trigger downstream signaling cascades, notably involving the RhoA/ROCK and ERK pathways. nih.govnih.govnih.gov

The S1PR2-mediated signaling can lead to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). plos.orgnih.govresearchgate.netnih.gov This pathway is involved in regulating cytoskeletal dynamics and has been implicated in processes such as inflammation and fibrosis. nih.govnih.gov For instance, in hepatic stellate cells, TCA-induced activation of the S1PR2/p38 MAPK/YAP signaling pathway plays a role in cell activation, a key event in liver fibrosis. nih.gov

Furthermore, S1PR2 activation by conjugated bile acids can lead to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK). mdpi.com The ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In the context of cholangiocytes, TCA-mediated activation of S1PR2 and the subsequent ERK1/2 signaling have been linked to cell proliferation and inflammatory responses. mdpi.com

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Functional Interactions

Deoxycholyltaurine (DCT) has been identified as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 subtype. bohrium.com Muscarinic receptors, a class of G protein-coupled receptors, are crucial in mediating the effects of the neurotransmitter acetylcholine in various tissues. biologists.com

In studies using Chinese hamster ovary (CHO) cells expressing rat M3-muscarinic receptors, DCT was found to inhibit the binding of the radioligand [N- (3)H-methylscopolamine ((3)H-NMS)]. bohrium.com The inhibitory potency of DCT was determined with an IC50 value of 170 µM. bohrium.com This antagonistic action of DCT at the M3 receptor has significant downstream functional consequences. For instance, DCT has been shown to inhibit acetylcholine-induced increases in inositol (B14025) phosphate (B84403) (IP) formation and mitogen-activated protein (MAP) kinase phosphorylation (p44 and p42 ERK). bohrium.com

The antagonism of M3 receptors by compounds like DCT can have profound effects on cellular functions. Activation of M3 receptors typically leads to an increase in intracellular calcium, which in turn can activate signaling pathways like Akt and MAPK, ultimately promoting cell proliferation. nih.gov Consequently, the blockade of these receptors by an antagonist such as deoxycholyltaurine can inhibit these growth-stimulatory signals. nih.gov Furthermore, the inhibition of M3 receptors has been linked to the suppression of cell proliferation and the production of extracellular matrix. nih.gov The downstream effects of M3 receptor antagonism are diverse and can include the prevention of parasympathetic nerve-mediated muscle contraction and the impedance of aqueous humor drainage in the eye. nih.gov

Table 1: Inhibitory Action of Deoxycholyltaurine on M3 Muscarinic Receptor

Compound Target Receptor Action IC50 (µM) Downstream Effects Reference
Deoxycholyltaurine (DCT) M3 Muscarinic Receptor Antagonist 170 Inhibition of acetylcholine-induced IP formation and MAPK phosphorylation bohrium.com

Modulation of Receptor Tyrosine Kinase Signaling Cascades

Taurodeoxycholate has been shown to modulate several receptor tyrosine kinase (RTK) signaling cascades, which are pivotal in regulating cell growth, differentiation, and survival.

Epidermal Growth Factor Receptor (EGFR) Transactivation

Deoxycholyltaurine has been demonstrated to induce the transactivation of the epidermal growth factor receptor (EGFR). This activation can occur in a ligand-independent manner, initiated by alterations in the plasma membrane structure and the redistribution of cholesterol. Some studies suggest that bile acids like deoxycholic acid (DCA), the unconjugated form of DCT, can also promote the release of EGFR ligands such as amphiregulin (AREG), leading to receptor activation.

Downstream PI3K/Akt Pathway Regulation

A significant consequence of EGFR transactivation by deoxycholyltaurine is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical mediator of cell survival and proliferation. DCT has been observed to cause a dose- and time-dependent phosphorylation of Akt at serine 473, a key marker of PI3K/Akt activation. The activation of this pathway by DCT is dependent on EGFR, as EGFR kinase inhibitors can attenuate DCT-induced Akt phosphorylation. This indicates that DCT's pro-survival and pro-proliferative signals are mediated through the EGFR-PI3K-Akt axis.

Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that can be influenced by taurodeoxycholate. While direct studies on taurodeoxycholate are limited, related compounds offer insights. For example, tauroursodeoxycholate (TUDC), another bile acid, has been shown to induce the activation of ERK-2. mdpi.com Conversely, deoxycholyltaurine has been found to inhibit acetylcholine-induced phosphorylation of p44 and p42 ERK in the context of M3 muscarinic receptor antagonism. bohrium.com The ERK/MAPK pathway itself is deeply involved in cell proliferation, differentiation, and apoptosis in various cell types, including colon cancer cells. nih.govnih.gov Taurine (B1682933), the conjugating amino acid of taurodeoxycholate, has also been shown to enhance the expression of thioredoxin-interacting protein (TXNIP) through the ERK cascade, suggesting a complex and context-dependent regulation of this pathway by taurodeoxycholate. researchgate.net

c-Jun N-terminal Kinase (JNK) Activation

The c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling network, is typically activated in response to cellular stress and plays a role in apoptosis and inflammation. researchgate.net While direct evidence for taurodeoxycholate's effect on JNK is not well-documented, studies on its unconjugated form, deoxycholic acid (DCA), have shown that it can activate the JNK pathway. nih.gov This activation by DCA in hepatocytes has been linked to a mechanism involving the FAS receptor and acidic sphingomyelinase. nih.gov In contrast, a study on tauroursodeoxycholate (TUDC) found no activation of JNK. mdpi.com The role of taurine itself has been implicated in the activation of the MST1-JNK signaling pathway in colorectal cancer cells, promoting apoptosis. nih.gov The activation of JNK is a critical event in the signaling cascades that can lead to apoptosis, often through the phosphorylation of downstream targets. nih.gov

Impact on Intracellular Signaling Molecules and Transcription Factors

The activation of the signaling pathways mentioned above by taurodeoxycholate culminates in the modulation of various intracellular signaling molecules and transcription factors, which are the ultimate effectors of the cellular response.

The DCT-induced activation of the PI3K/Akt pathway leads to the downstream phosphorylation of several key proteins. These include Glycogen (B147801) Synthase Kinase-3 (GSK-3) and the pro-apoptotic protein BAD. Phosphorylation of GSK-3 can regulate its activity, which is involved in numerous cellular processes, including metabolism and cell survival. nih.gov The phosphorylation of BAD at Ser136 is a known mechanism that promotes cell survival by inhibiting its pro-apoptotic function.

Furthermore, taurodeoxycholate signaling impacts the activity of critical transcription factors that regulate gene expression. A notable example is the nuclear factor-kappa B (NF-κB). DCT-induced PI3K/Akt signaling has been shown to result in the nuclear translocation and activation of NF-κB, a key regulator of genes involved in inflammation, immunity, and cell survival. elsevierpure.comelsevierpure.com

Another important transcription factor, Activator Protein-1 (AP-1), which controls a wide range of cellular processes including proliferation and differentiation, is also modulated. nih.govnih.gov Studies have shown that deoxycholyltaurine can strongly induce the DNA binding activity of AP-1. bohrium.com In contrast, a related bile acid, taurochenodeoxycholic acid, has been found to inhibit AP-1 activation. mdpi.comnih.gov The activation of AP-1 is often downstream of MAPK signaling pathways, including JNK and ERK. nih.gov

Table 2: Downstream Molecular Targets of Deoxycholyltaurine Signaling

Signaling Pathway Downstream Molecule/Transcription Factor Effect Cellular Consequence Reference
PI3K/Akt GSK-3 Phosphorylation Regulation of metabolism and survival nih.gov
PI3K/Akt BAD Phosphorylation at Ser136 Inhibition of apoptosis
PI3K/Akt NF-κB Nuclear translocation and activation Regulation of gene expression for survival and inflammation
MAPK/ERK AP-1 Induction of DNA binding activity Regulation of gene expression for proliferation and differentiation bohrium.com

Nuclear Factor-kappa B (NF-κB) Activity Modulation

Taurodeoxycholate has been shown to be a potent modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. In studies involving intestinal epithelial cells, taurodeoxycholate stimulates cell proliferation and confers protection against apoptosis induced by tumor necrosis factor-alpha (TNF-α). nih.gov This protective and proliferative effect is directly linked to the activation of NF-κB. nih.gov The inhibition of the NF-κB pathway has been found to prevent the cell proliferation induced by taurodeoxycholate and increases the cells' susceptibility to apoptosis. nih.gov

Interestingly, the mechanism of NF-κB activation by taurodeoxycholate appears to differ from that of its unconjugated counterpart, deoxycholic acid (DCA). While DCA primarily induces NF-κB activation through the degradation of its inhibitor, IκBα, and subsequent nuclear translocation of the RelA subunit, taurodeoxycholate-induced gene expression, such as that of Interleukin-8 (IL-8), is more closely associated with the phosphorylation of RelA. dovepress.comnih.gov This suggests distinct signaling cascades initiated by the conjugated and unconjugated forms of this bile acid. In gastric epithelial cells, the related compound tauroursodeoxycholic acid (TUDCA) has been observed to inhibit NF-κB signaling, highlighting the context-dependent nature of these interactions. caister.com Furthermore, taurine, a component of taurodeoxycholate, has been shown to suppress NF-κB expression, suggesting a potential modulatory role of the taurine conjugate in inflammatory responses. researchgate.netyoutube.com

Table 1: Effects of Taurodeoxycholate on NF-κB Signaling

Cell Type Effect of Taurodeoxycholate Associated Outcome Reference
Rat Intestinal Epithelial Cells (IEC-6) Induces NF-κB activation Stimulates cell proliferation; Protects against TNF-α-induced apoptosis nih.gov
Human Colonic Epithelial Cells (HT-29) Induces IL-8 gene expression via RelA phosphorylation Pro-inflammatory response dovepress.comnih.gov
Human Gastric Epithelial Cells (MKN-45) TUDCA (related compound) inhibits NF-κB signaling Attenuation of gastritis caister.com

cAMP-PKA Axis Activation

The cyclic adenosine (B11128) monophosphate (cAMP)-protein kinase A (PKA) signaling pathway is another key target of taurodeoxycholate and related bile acids. The activation of this axis is often initiated by the binding of bile acids to G protein-coupled receptors, such as the TGR5 receptor. asm.org For instance, taurochenodeoxycholic acid (TCDCA), a structurally similar bile acid, has been shown to significantly activate cAMP levels through the TGR5 receptor. asm.org This increase in cAMP subsequently leads to the enhanced expression and protein levels of its downstream effectors, PKA and cAMP response element-binding protein (CREB). asm.org

The activation of the cAMP/PKA pathway can have diverse downstream consequences. For example, it can lead to the phosphorylation and subsequent degradation of certain proteins, as seen with the urea (B33335) transporter UT-A1. the-microbiologist.com In the context of apoptosis, PKA can phosphorylate the pro-apoptotic protein BAD at specific serine residues, which is a mechanism to inhibit its death-promoting function. nih.govtandfonline.com While direct studies on taurodeoxycholate's role in PKA-mediated BAD phosphorylation are limited, the known interactions of bile acids with the cAMP-PKA axis suggest a potential indirect influence on this apoptotic checkpoint.

Regulation of Glycogen Synthase Kinase 3 (GSK-3)

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a myriad of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. nih.gov Taurodeoxycholate can influence GSK-3 activity through upstream signaling events. In human colon cancer cells, deoxycholyltaurine (DCT) has been found to induce the phosphorylation of GSK-3 at Ser21/9. nih.gov This phosphorylation event is a well-established mechanism for inhibiting GSK-3 activity. nih.gov The inhibition of GSK-3 is a downstream consequence of the activation of the PI3K/Akt signaling pathway, which is stimulated by DCT. nih.gov

Influence on BAD Protein Phosphorylation

The pro-apoptotic protein BAD (Bcl-2-associated death promoter) is a critical regulator of cell survival, and its function is tightly controlled by phosphorylation. nih.govasm.org Deoxycholyltaurine (DCT) has been shown to induce the phosphorylation of BAD at Ser136 in human colon cancer cells. nih.gov This phosphorylation event is a downstream consequence of the activation of the PI3K/Akt signaling pathway by DCT. nih.gov Phosphorylation of BAD at this site prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival. researchgate.net

The phosphorylation of BAD can be mediated by several kinases, including Akt (also known as protein kinase B) and PKA. nih.gov The activation of the PI3K/Akt pathway by DCT leads to the direct phosphorylation of BAD by Akt. nih.gov While the direct phosphorylation of BAD by PKA in response to taurodeoxycholate has not been explicitly detailed, the activation of the cAMP-PKA axis by related bile acids suggests a potential for crosstalk and regulation of BAD phosphorylation through multiple pathways. asm.orgnih.gov

Table 2: Influence of Deoxycholyltaurine on Pro-survival Kinase Signaling

Cell Line Upstream Activator Kinase Activated Downstream Target Phosphorylated Functional Outcome Reference

c-myc Gene Expression and Protein Function

The proto-oncogene c-myc plays a pivotal role in cell cycle progression, proliferation, and apoptosis. repec.org Studies have demonstrated that taurodeoxycholate can significantly increase the proliferation of intestinal epithelial cells, and this effect is at least partially mediated through a c-myc-dependent mechanism. repec.org In cultured rat intestinal epithelial cells (IEC-6), treatment with taurodeoxycholate led to a notable increase in both c-myc mRNA and protein expression. repec.org Furthermore, inhibiting the function of c-myc was found to prevent the proliferative effects of taurodeoxycholate. repec.org

The induction of c-myc by bile acids is not limited to taurodeoxycholate. Acidified deoxycholic acid and chenodeoxycholic acid have also been shown to induce c-myc expression in esophageal cell lines. The upregulation of c-myc is a significant event in the progression of certain cancers, and the ability of bile acids to modulate its expression underscores their potential role in carcinogenesis. The cooperation of c-Myc with other oncogenes, such as Astrocyte elevated gene-1 (AEG-1), has been shown to promote aggressive forms of liver cancer in mice.

Beta-Catenin Signaling Pathway Activation

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. Deoxycholic acid (DCA), the unconjugated form of taurodeoxycholate, has been shown to activate the β-catenin signaling pathway in colon cancer cells. This activation involves an increase in the tyrosine phosphorylation of β-catenin, which is associated with a decrease in its binding to E-cadherin. This leads to the nuclear accumulation of β-catenin, where it can act as a transcriptional co-activator for target genes that promote cell proliferation and invasion, such as cyclin D1 and the urokinase-type plasminogen activator receptor (uPAR).

The activation of β-catenin signaling by DCA provides a mechanism for the observed oncogenic effects of secondary bile acids in the colon. While direct studies on taurodeoxycholate's specific role in this pathway are less common, the known effects of DCA strongly suggest that the deoxycholate moiety is a key driver of this signaling cascade. The interplay between bile acid signaling and the Wnt/β-catenin pathway is complex, with some studies suggesting a reciprocal inhibitory relationship between the farnesoid X receptor (FXR), a nuclear bile acid receptor, and β-catenin signaling.

Cyclic di-GMP Regulation in Bacterial Systems

Cyclic di-GMP (bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate) is a ubiquitous bacterial second messenger that regulates a wide array of cellular processes, including biofilm formation, motility, and virulence. Emerging evidence indicates that bile acids, including taurodeoxycholate, can act as environmental signals that modulate intracellular cyclic di-GMP levels in bacteria. asm.orgresearchgate.netrepec.org In Salmonella Typhimurium, taurodeoxycholate, along with taurocholate, has been shown to increase intracellular concentrations of cyclic di-GMP. asm.org This increase is mediated by the diguanylate cyclase (DGC) YedQ, which appears to sense these bile salts directly. nih.gov

The elevation of cyclic di-GMP in response to taurodeoxycholate can have significant consequences for bacterial behavior. For instance, in S. Typhimurium, the increased cyclic di-GMP levels lead to the repression of the Type III Secretion System (T3SS-1), a key virulence factor, and stimulate biofilm formation. nih.govasm.org Similarly, in Vibrio cholerae, bile acids have been found to increase intracellular cyclic di-GMP, which promotes biofilm formation. nih.govresearchgate.netrepec.org This response is thought to be part of a mechanism that allows bacteria to sense their location within the host's small intestine and adapt accordingly. researchgate.netrepec.org The regulation of cyclic di-GMP by taurodeoxycholate and other bile acids highlights a sophisticated interplay between host-produced molecules and bacterial signaling networks.

Table 3: Compound Names Mentioned in the Article

Compound Name
Taurodeoxycholate
Deoxycholyltaurine
Deoxycholic acid (DCA)
Taurine
Tumor necrosis factor-alpha (TNF-α)
Interleukin-8 (IL-8)
Tauroursodeoxycholic acid (TUDCA)
Cyclic adenosine monophosphate (cAMP)
Protein kinase A (PKA)
Taurochenodeoxycholic acid (TCDCA)
cAMP response element-binding protein (CREB)
Glycogen synthase kinase 3 (GSK-3)
Deoxycholyltaurine (DCT)
Sodium taurocholate
BAD (Bcl-2-associated death promoter)
Bcl-2
Bcl-xL
Akt (Protein kinase B)
c-myc
Chenodeoxycholic acid
Astrocyte elevated gene-1 (AEG-1)
Beta-Catenin
E-cadherin
Cyclin D1
Urokinase-type plasminogen activator receptor (uPAR)
Farnesoid X receptor (FXR)
Cyclic di-GMP
YedQ

Physiological and Pathophysiological Roles of Taurodeoxycholate/deoxycholyltaurine

Regulation of Cellular Homeostasis and Dynamics

Taurodeoxycholate (B1243834), also known as deoxycholyltaurine, is a taurine-conjugated secondary bile acid that plays a significant role in regulating various cellular processes. Its influence extends to cell proliferation, survival, and death, as well as the cellular stress response. These functions are crucial for maintaining tissue homeostasis, but they can also contribute to pathological conditions such as cancer.

Modulation of Cell Proliferation and Growth

Taurodeoxycholate has a dual role in modulating cell proliferation and growth, with distinct effects on normal and cancerous cells. In the intestinal epithelium, it promotes the proliferation of healthy cells, while in the context of colon cancer, it can enhance the survival and growth of malignant cells.

Physiological concentrations of taurodeoxycholate have been shown to stimulate the proliferation of intestinal epithelial cells. nih.gov This effect is, at least in part, mediated by a c-myc-dependent mechanism. nih.gov Studies have demonstrated that exposure to taurodeoxycholate leads to an increase in both c-myc protein and mRNA expression. nih.gov The inhibition of c-myc function has been found to prevent the proliferative effects of taurodeoxycholate, underscoring the importance of this pathway. nih.gov Furthermore, this bile acid influences the cell cycle of intestinal epithelial cells, leading to a significant increase in the proportion of cells in the S-phase and a corresponding decrease in the G1-phase, which is consistent with increased proliferation. nih.gov

In the context of colorectal cancer, taurodeoxycholate can promote the survival and proliferation of cancer cells. nih.govmdpi.com This is achieved through the activation of specific signaling pathways that are often dysregulated in cancer. One of the key mechanisms involves the activation of the epidermal growth factor receptor (EGFR) and the subsequent phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govnih.gov This activation of PI3K/Akt signaling by deoxycholyltaurine has been shown to regulate both pro-proliferative and pro-survival signals in colon cancer cells. nih.govnih.gov

Downstream of PI3K/Akt, taurodeoxycholate influences several key molecules involved in cell survival and proliferation. It leads to the phosphorylation of GSK-3 and BAD, and the nuclear translocation and activation of NF-κB. nih.govnih.gov The activation of NF-κB is particularly important, as it has been shown to be central to the proliferative effect of taurodeoxycholate on intestinal cells and their protection from apoptosis. nih.gov

It is important to note that the unconjugated form, deoxycholic acid, has concentration-dependent effects on colon cancer cells. nih.gov At low concentrations (up to 20 microM), it stimulates cell proliferation, whereas at higher concentrations (>100 microM), it induces apoptosis. nih.gov

Key ProteinRole in Taurodeoxycholate-Mediated Colon Cancer Cell Proliferation
EGFR Transactivated by taurodeoxycholate, initiating downstream signaling. nih.govnih.gov
PI3K/Akt Activated downstream of EGFR, promoting both cell survival and proliferation. nih.govnih.gov
GSK-3 Phosphorylated as a result of PI3K/Akt activation, contributing to pro-proliferative signals. nih.govnih.gov
BAD Phosphorylated downstream of PI3K/Akt, promoting cell survival. nih.govnih.gov
NF-κB Activated via the PI3K/Akt pathway, leading to increased proliferation and protection from apoptosis. nih.govnih.govnih.gov

Mechanisms of Apoptosis and Programmed Cell Death Modulation

Taurodeoxycholate can modulate programmed cell death, or apoptosis, through various mechanisms. In colon cancer cells, it has been found to attenuate both unstimulated and TNF-α-stimulated apoptosis through a PI3K-dependent mechanism. nih.gov This anti-apoptotic effect is linked to the activation of the PI3K/Akt signaling pathway, which leads to the phosphorylation and inactivation of the pro-apoptotic protein BAD. nih.gov

Furthermore, the related compound tauroursodeoxycholic acid (TUDCA) has been shown to inhibit apoptosis by targeting the endoplasmic reticulum (ER) stress-induced apoptotic pathway. nih.gov TUDCA can prevent the activation of caspase-12, a key mediator of ER stress-induced apoptosis, and block a calcium-mediated apoptotic pathway. nih.gov Caspases are a family of proteases that play a central role in the execution of apoptosis. glpbio.combio-rad-antibodies.comyoutube.com The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases, like caspase-3 and caspase-7, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. glpbio.combio-rad-antibodies.com

Apoptotic ComponentRole in Taurodeoxycholate/TUDCA-Mediated Apoptosis Modulation
PI3K/Akt Pathway Activation by deoxycholyltaurine attenuates apoptosis in colon cancer cells. nih.gov
BAD Phosphorylation by Akt inactivates this pro-apoptotic protein, promoting cell survival. nih.gov
Caspase-12 Activation during ER stress is inhibited by TUDCA, preventing apoptosis. nih.gov
Calcium Signaling A calcium-mediated apoptotic pathway is blocked by TUDCA. nih.gov
Caspase-3/7 Activation of these executioner caspases is inhibited by the upstream actions of TUDCA. nih.gov

Influence on Cell Cycle Progression

Taurodeoxycholate has a direct impact on the progression of the cell cycle. In intestinal epithelial cells, exposure to taurodeoxycholate leads to a significant increase in the percentage of cells in the S-phase (the phase of DNA synthesis) and a decrease in the percentage of cells in the G1-phase (the initial growth phase). nih.gov This shift in cell cycle distribution is indicative of increased cell proliferation. nih.gov

Studies on neural stem cells have shown that the related bile acid, tauroursodeoxycholic acid (TUDCA), can also modulate cell cycle progression. TUDCA treatment was found to decrease the number of cells in the G0-G1 phase (a quiescent or resting state) and increase the number of cells in the S/G2-M phases (the phases of DNA synthesis, further growth, and mitosis). nih.gov This effect was dependent on the regulation of mitochondrial reactive oxygen species (mtROS) and ATP levels, suggesting a link between cellular metabolism and cell cycle control. nih.gov

Endoplasmic Reticulum (ER) Stress Response Pathways

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. When the ER's capacity to handle the load of proteins is exceeded, a state of ER stress occurs, which activates the unfolded protein response (UPR). nih.govyoutube.commdpi.com The UPR is a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe. nih.govyoutube.com

Tauroursodeoxycholic acid (TUDCA), a closely related bile acid, has been shown to be a chemical chaperone that can alleviate ER stress. nih.govresearchgate.net TUDCA can reduce the activation of key ER stress-associated proteins, including GRP78, PERK, and eIF2α. nih.gov It has been shown to inhibit the dissociation of GRP78 from PERK, which is an initial step in the activation of one of the major UPR branches. nih.gov By mitigating ER stress, TUDCA can suppress the pro-apoptotic aspects of the UPR, such as the expression of CHOP and the processing of caspase-12. kuleuven.be This protective effect against ER stress-induced apoptosis has been observed in various cell types and disease models. nih.govoncotarget.com

ER Stress ComponentEffect of Tauroursodeoxycholic Acid (TUDCA)
GRP78 TUDCA inhibits the dissociation of GRP78 from PERK, reducing UPR activation. nih.gov
PERK TUDCA reduces the activation of this ER stress sensor. nih.gov
eIF2α Phosphorylation of this translation initiation factor, a downstream target of PERK, is reduced by TUDCA. nih.govkuleuven.be
CHOP The expression of this pro-apoptotic transcription factor is suppressed by TUDCA. kuleuven.be
Caspase-12 Processing and activation of this ER stress-specific caspase are reduced by TUDCA. kuleuven.be

Immunomodulatory and Anti-inflammatory Properties

Taurodeoxycholate (TDCA), a secondary bile acid, exhibits significant immunomodulatory and anti-inflammatory effects. These properties are mediated through various mechanisms, including the regulation of cytokine production, modulation of immune cell populations, and influence over fundamental cellular processes in immune cells.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

TDCA has been shown to decrease the levels of pro-inflammatory cytokines in the serum. In preclinical models of sepsis, intravenous administration of TDCA resulted in a notable reduction of these inflammatory mediators, contributing to the amelioration of systemic inflammation. frontiersin.orgnih.gov Specifically, in a mouse model of colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), treatment with TDCA led to a decrease in the production of pro-inflammatory cytokines in the colon. nih.gov

The mechanism behind this reduction in cytokines involves the inhibition of key inflammatory signaling pathways. In vitro studies using bone marrow-derived macrophages (BMDMs) have demonstrated that TDCA can inhibit the activation of NF-κB. nih.gov This is achieved through the activation of the cAMP-PKA axis. Furthermore, TDCA has been found to downregulate the expression of the purinergic receptor P2X7 (P2X7R) and suppress the maturation of pro-caspase-1 and pro-IL-1β, which are crucial steps in the production of active IL-1β. nih.gov

Effect of TDCA on Pro-inflammatory Cytokines
Cytokine Observed Effect
TNF-αDecreased production
IL-1βDecreased production and maturation
IL-6Decreased production

This table summarizes the observed effects of Taurodeoxycholate (TDCA) on key pro-inflammatory cytokines based on preclinical research findings.

Effects on Myeloid-Derived Suppressor Cells (MDSCs)

A significant aspect of TDCA's immunomodulatory function is its ability to increase the number of granulocytic myeloid-derived suppressor cells (MDSCs). frontiersin.orgnih.gov MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive activities. In a mouse model of sepsis, TDCA administration led to an increase in these cells in the spleen. frontiersin.orgnih.gov

The MDSCs generated in the presence of TDCA, termed MDSCLT, exhibit enhanced suppressive functions compared to MDSCs from untreated subjects. frontiersin.org When adoptively transferred, these MDSCLT cells were more effective at suppressing T-cell proliferation and protecting against sepsis. frontiersin.orgnih.gov This suggests that TDCA not only expands the MDSC population but also enhances their immunosuppressive capacity.

Chromatin Silencing, Alternative Splicing, and Proteome Editing in Immune Cells

Proteogenomic analysis has revealed that TDCA exerts its influence on immune cells, particularly MDSCs, by controlling fundamental cellular processes such as chromatin silencing, alternative splicing, and translation of the immune proteome. frontiersin.orgnih.gov This global editing of the proteome in MDSCs leads to an increased expression of anti-inflammatory molecules, including oncostatin, lactoferrin, and CD244. frontiersin.orgnih.gov

Simultaneously, TDCA decreases the expression of pro-inflammatory molecules like neutrophil elastase within these cells. frontiersin.orgnih.gov This shift in the proteomic profile of MDSCs contributes to their enhanced immune-regulatory functions and their ability to resolve systemic inflammation. Alternative splicing is a key mechanism that allows for the generation of diverse proteins from a single gene, and its modulation by TDCA in immune cells is a critical aspect of its immunomodulatory effects. mdpi.commdpi.com

Gastrointestinal System Functions and Disease Mechanisms

TDCA plays a role in the gastrointestinal system, particularly in maintaining the integrity of the intestinal barrier and influencing the pathophysiology of inflammatory conditions such as colitis.

Intestinal Barrier Integrity and Mucosal Function

The intestinal barrier is a critical defense mechanism, and its disruption is associated with various diseases. mdpi.comfrontiersin.org While direct studies on TDCA's effect on intestinal barrier integrity are limited, research on the structurally similar tauroursodeoxycholic acid (TUDCA) provides relevant insights. TUDCA has been shown to improve intestinal barrier function by increasing the levels of tight junction molecules. nih.gov It also has a protective effect on the gastric and esophageal mucosa. nih.gov

In the context of non-alcoholic fatty liver disease (NAFLD), TUDCA administration in a mouse model attenuated gut inflammatory responses and improved intestinal barrier function. nih.gov Furthermore, TDCA has been observed to increase intestinal epithelial cell proliferation, an effect mediated at least in part through a c-myc-dependent mechanism, which could contribute to mucosal health. nih.gov

Role in Colitis Pathophysiology in Preclinical Models

In preclinical models of colitis, specifically the dextran sodium sulfate (DSS)-induced colitis model in mice, TDCA has demonstrated therapeutic efficacy. nih.gov Treatment with TDCA prevented disease-associated symptoms such as body weight loss, colon shortening, and mucosal ulceration in the colon. nih.gov

Mechanistic Insights in Extra-hepatic Disease Models

The secondary bile acid Taurodeoxycholate, also known as Deoxycholyltaurine, has been the subject of increasing research interest for its diverse roles in modulating cellular processes beyond the liver. This article delves into the mechanistic insights of Taurodeoxycholate's effects in various extra-hepatic disease models, highlighting its influence on neurological pathways, vascular function, bacterial virulence, and inflammatory conditions such as pulmonary fibrosis, atopic dermatitis, and rheumatoid arthritis.

In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), Taurodeoxycholate has demonstrated significant neuroprotective effects in preclinical models. Alzheimer's is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to neuroinflammation and neuronal apoptosis.

Research using a 5x Familial Alzheimer's Disease (5xFAD) mouse model has shown that chronic administration of Taurodeoxycholate can improve learning and memory. nih.gov Mechanistically, this improvement is associated with a significant decrease in the load of Aβ plaques, a reduction in neuronal apoptosis, and a decrease in the number of activated astrocytes (GFAP+) and microglia (Iba-1+) in various brain regions. nih.gov Furthermore, Taurodeoxycholate appears to suppress both the priming and activation phases of the NLRP3 inflammasome in microglia, which is a key pathway in neuroinflammation triggered by Aβ. nih.gov It has been observed to inhibit calcium influx mediated by the P2X7 receptor, a crucial step in inflammasome activation. nih.gov

The related compound, Tauroursodeoxycholic acid (TUDCA), has also been shown to exert anti-inflammatory effects in neuroinflammation models by reducing the activation of glial cells (microglia and astrocytes). nih.govnih.gov TUDCA's mechanisms include the inhibition of the NF-κB pathway and the reduction of pro-inflammatory mediators. nih.govnih.gov It also modulates the transforming growth factor β (TGF-β) pathway, which is involved in the neuroinflammatory response. nih.gov Studies on taurine (B1682933) and its derivatives have indicated a direct binding affinity for oligomeric Aβ, potentially preventing its neurotoxic effects. youtube.comfrontiersin.org

Table 1: Mechanistic Effects of Taurodeoxycholate in Neurodegenerative Disease Models

Model System Key Findings Implicated Pathways
5x Familial Alzheimer's Disease (5xFAD) mice Improved learning and memory, decreased Aβ plaques, reduced neuronal apoptosis, and attenuated glial activation. nih.gov NLRP3 inflammasome, P2X7 receptor signaling. nih.gov
Acute neuroinflammation model (LPS injection) Reduced microglial reactivity and production of inflammatory mediators. nih.govnih.gov NF-κB pathway, TGF-β pathway. nih.gov

Deoxycholyltaurine has been identified as a modulator of vascular tone, inducing vasodilation in rodent aorta models. This effect is dependent on the presence of an intact endothelium. The mechanism of action involves the nitric oxide (NO) pathway, as the vasodilatory effects are diminished by inhibitors of nitric oxide formation. nih.gov

Furthermore, the vasorelaxation induced by Deoxycholyltaurine is linked to the muscarinic M(3) receptor. nih.gov Studies have shown that the vasodilatory response is reduced in the absence of functional M(3) receptors, indicating that Deoxycholyltaurine's systemic vasodilatory actions are mediated, at least in part, by a nitric oxide- and muscarinic M(3) receptor-dependent mechanism. nih.gov This interaction with endothelial muscarinic receptors may have implications in conditions such as advanced liver disease, where elevated serum bile acids could contribute to peripheral arterial vasodilation through nitric oxide overproduction. nih.gov

Table 2: Vasoactive Mechanisms of Deoxycholyltaurine

Experimental Model Key Observation Underlying Mechanism
Rat and mouse thoracic aortic rings Induced relaxation of phenylephrine-constricted rings. nih.gov Endothelium-dependent. nih.gov
Pharmacological inhibition studies Vasodilation reduced by nitric oxide formation inhibitors. nih.gov Involvement of the nitric oxide pathway. nih.gov

Taurodeoxycholate can modulate the expression of virulence factors in pathogenic bacteria. In Salmonella enterica serovar Typhimurium, a key virulence mechanism for invading host cells is the Type III Secretion System-1 (T3SS-1), encoded by the Salmonella Pathogenicity Island 1 (SPI-1).

Research has shown that bile components, including Taurodeoxycholate, can repress the expression of T3SS-1 genes. nih.gov This repression is mediated through the stimulation of the c-di-GMP synthase activity of the protein YedQ. nih.gov The resulting increase in intracellular concentrations of cyclic diguanylate (c-di-GMP) acts as a signal to downregulate the expression of the T3SS-1 apparatus and its associated effector proteins. This mechanism suggests that Taurodeoxycholate, present in the gut environment, can influence the pathogenicity of Salmonella by interfering with its ability to invade intestinal epithelial cells.

Table 3: Effect of Taurodeoxycholate on Salmonella Virulence

Bacterial Strain Virulence Factor Mechanism of Action
Salmonella enterica serovar Typhimurium Type III Secretion System-1 (T3SS-1) Represses the expression of T3SS-1 genes. nih.gov

The direct role of Taurodeoxycholate in pulmonary fibrosis is not yet well-established in the scientific literature. Pulmonary fibrosis is a chronic lung disease characterized by the excessive accumulation of extracellular matrix, leading to lung tissue scarring and a progressive decline in lung function. The pathogenesis is complex, involving repeated injury to alveolar epithelial cells, persistent inflammation, and the proliferation and differentiation of fibroblasts into myofibroblasts.

While direct evidence is lacking for Taurodeoxycholate, the anti-inflammatory properties of taurine and its derivatives have been noted in other contexts. For instance, N-chlorotaurine, a derivative of taurine, has been shown to reduce lung and systemic inflammation in a mouse model of LPS-induced pneumonia. pliantrx.com Given that inflammation is a component of the fibrotic process, it is conceivable that taurine-containing compounds could have a modulatory effect. However, further research is needed to specifically investigate the effects of Taurodeoxycholate in preclinical models of pulmonary fibrosis and to elucidate any potential mechanisms of action, such as its influence on key fibrotic mediators like TGF-β.

Taurodeoxycholate has emerged as a promising therapeutic agent in preclinical models of atopic dermatitis (AD), a chronic inflammatory skin condition. Studies have demonstrated that both topical and oral administration of Taurodeoxycholate can significantly ameliorate the symptoms of AD in mouse models induced by agents such as dinitrochlorobenzene (DNCB) and MC903. nih.govnih.gov

The primary mechanism of action of Taurodeoxycholate in AD is through its role as an agonist for the G protein-coupled receptor 19 (GPCR19). nih.govnih.gov Activation of GPCR19 by Taurodeoxycholate inhibits the P2X7R-mediated activation of the NLRP3 inflammasome in keratinocytes. nih.gov This inhibition leads to a reduction in the production of mature pro-inflammatory cytokines IL-1β and IL-18. nih.gov

Furthermore, treatment with Taurodeoxycholate has been shown to:

Reduce both epidermal and dermal thickness. nih.gov

Inhibit the infiltration of myeloid and lymphoid cells into the skin lesions. nih.gov

Suppress the expression of various pro-inflammatory cytokines and chemokines, including thymic stromal lymphopoietin (TSLP), IL-4, IL-13, IL-33, and TNF-α, in both the skin and blood. nih.gov

These findings suggest that Taurodeoxycholate can effectively modulate the inflammatory cascade central to the pathogenesis of atopic dermatitis.

Table 4: Therapeutic Mechanisms of Taurodeoxycholate in Atopic Dermatitis Models

Animal Model Key Therapeutic Effects Molecular Mechanism
DNCB- and MC903-induced atopic dermatitis in mice Amelioration of AD symptoms, reduced skin thickness, decreased inflammatory cell infiltration. nih.gov GPCR19 agonist. nih.govnih.gov

The potential role of Taurodeoxycholate and related compounds in the mechanisms of rheumatoid arthritis (RA) is an area of active investigation. RA is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. A systematic review of preclinical studies has indicated that taurine and its derivatives can exert beneficial effects in RA models by reducing inflammation and suppressing oxidative stress.

A closely related bile acid, Taurochenodeoxycholic acid (TCDCA), has been shown to induce apoptosis in fibroblast-like synoviocytes (FLS) from a rat model of adjuvant-induced arthritis. nih.gov FLS are key cells in the pathogenesis of RA, contributing to synovial inflammation and joint destruction. The pro-apoptotic effect of TCDCA on FLS was found to be mediated through the activation of the caspase cascade and may involve the NF-κB signaling pathway. nih.gov

While direct studies on Taurodeoxycholate in RA models are limited, these findings with a structurally similar compound suggest a potential therapeutic avenue. By promoting the apoptosis of pathogenic FLS, Taurodeoxycholate could potentially help to resolve synovial inflammation and mitigate joint damage in rheumatoid arthritis. Further research is warranted to explore the specific effects of Taurodeoxycholate in established RA models, such as the collagen-induced arthritis model.

Table 5: Potential Mechanisms of Taurine Derivatives in Rheumatoid Arthritis Models

Compound Experimental Model Observed Effect Potential Mechanism
Taurine and its derivatives Animal and in vitro models of RA Reduced inflammation and oxidative stress. Anti-inflammatory and antioxidant properties.

Research Methodologies and Analytical Approaches for Taurodeoxycholate/deoxycholyltaurine Studies

In Vitro Experimental Models

In vitro models, utilizing both immortalized cell lines and primary cell cultures, are fundamental in dissecting the molecular mechanisms of TDCA action at the cellular level.

Mammalian Cell Line Applications

A variety of mammalian cell lines are employed to study the effects of TDCA on different cell types, particularly those of the intestine and liver.

IEC-6 Cells: The non-transformed rat intestinal epithelial cell line, IEC-6, serves as a valuable model for studying intestinal cell proliferation and differentiation. cellosaurus.orgresearchgate.netnih.govsemanticscholar.org Studies have shown that exposure to TDCA can significantly increase the proliferation of IEC-6 cells. nih.gov This effect is associated with an increase in the S-phase concentration of the cell cycle and a corresponding decrease in the G1-phase concentration. nih.gov Furthermore, TDCA has been observed to increase the expression of c-myc protein and mRNA, and the inhibition of c-myc function can prevent the proliferative effects of TDCA. nih.gov These findings suggest that TDCA's influence on intestinal epithelial cell growth is, at least in part, mediated through a c-myc-dependent mechanism. nih.gov

Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is widely used as a model of the intestinal epithelial barrier due to its ability to differentiate into a polarized monolayer with tight junctions and a brush border. nih.govcytion.comyoutube.com In the context of TDCA research, Caco-2 cells are utilized to investigate the transport of bile acids across the intestinal epithelium. nih.gov Studies have demonstrated that the transport of bile acids like taurocholic acid across Caco-2 monolayers is a time-dependent process that requires sodium and is inhibited by other bile acids such as deoxycholate. nih.gov This model is instrumental in understanding the mechanisms of intestinal bile acid absorption. nih.govcytion.com

HT-29 Cells: The human colon adenocarcinoma cell line, HT-29, is another model used in gastrointestinal research. It can be used to study the effects of various compounds on colon cancer cells. While specific studies focusing solely on the direct effects of Taurodeoxycholate (B1243834) on HT-29 cells are less prevalent in the provided search results, this cell line is a common tool in intestinal biology and could be used to investigate the impact of TDCA on inflammatory pathways and cell signaling in the context of colon cancer.

H508 Cells: The H508 cell line, derived from a human colon cancer, is another relevant model for studying intestinal cell biology. Although direct research on Taurodeoxycholate's effects on H508 cells is not detailed in the provided results, these cells are often used to study neuroendocrine differentiation and signaling pathways in the gut, which could be influenced by bile acids.

Huh7 Cells: The Huh7 cell line, a well-differentiated human hepatoma cell line, is a critical tool for studying liver function, lipid metabolism, and the pathogenesis of liver diseases, including the effects of bile acids. huh7.comcellosaurus.orgmediresonline.org Research has utilized Huh7 cells to create models for studying bile acid metabolism and transport. nih.gov Differentiated Huh7 cells can form bile canalicular-like structures and exhibit altered abundance of bile acid transporters and enzymes, making them a suitable in vitro system to examine cholestatic hepatotoxicity. nih.gov These cells have also been used to investigate mechanisms of resistance to certain therapeutic agents, where metabolomic analysis revealed changes in glycolysis and glutamine metabolism. nih.gov

NR8383 Cells: The NR8383 cell line, established from normal rat alveolar macrophages, serves as a model for studying macrophage activity, including phagocytosis and inflammatory responses. atcc.orgcellosaurus.orgcytion.com These cells are sensitive to endotoxins like lipopolysaccharide (LPS), which can inhibit their replication. atcc.orgcytion.com While direct studies on the interaction between Taurodeoxycholate and NR8383 cells are not extensively covered, these cells are valuable for investigating the immunomodulatory effects of various compounds. For instance, they have been used to study the uptake of oligodeoxynucleotides in the context of Mycobacterium tuberculosis infection. nih.gov Given TDCA's known anti-inflammatory properties, NR8383 cells represent a potential platform to study its effects on macrophage-mediated inflammation.

Cell LineOriginKey Research Applications for Taurodeoxycholate
IEC-6 Rat Small IntestineIntestinal epithelial cell proliferation, c-myc expression
Caco-2 Human Colon AdenocarcinomaIntestinal barrier function, bile acid transport
HT-29 Human Colon AdenocarcinomaPotential for studying inflammatory pathways in colon cells
H508 Human Colon CancerPotential for studying neuroendocrine signaling in the gut
Huh7 Human HepatomaBile acid metabolism and transport, cholestatic hepatotoxicity
NR8383 Rat Alveolar MacrophagePotential for studying immunomodulatory effects on macrophages

Primary Cell Culture Studies

Primary cell cultures, derived directly from living tissues, offer a more physiologically relevant system for studying cellular behavior compared to immortalized cell lines. youtube.com

In the context of bile acid research, primary cultures of rat hepatocytes have been instrumental. Studies using these cells have investigated the electrophysiological effects of bile acids. nih.gov For example, research has shown that taurocholate, a related bile acid, can cause depolarization of rat hepatocytes in primary culture by increasing the cell membrane's conductance to sodium ions. nih.gov This effect was found to be dependent on the concentration of sodium in the culture medium. nih.gov Such primary cell models are crucial for understanding the direct and immediate effects of bile acids on liver cell function. While these studies provide valuable insights, further research using primary cells from various tissues is needed to fully elucidate the diverse effects of Taurodeoxycholate.

Preclinical In Vivo Animal Models

Animal models are indispensable for studying the systemic effects of Taurodeoxycholate and its potential therapeutic applications in complex diseases.

Sepsis Models

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is modeled in animals to test potential new therapies. nih.govnih.govnih.gov

LPS-induced Sepsis: The injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used model to induce a systemic inflammatory response that mimics many features of sepsis. nih.govnih.govfrontiersin.org This model is characterized by the rapid release of pro-inflammatory cytokines. nih.gov In studies using this model, Taurodeoxycholate has been shown to have protective effects. For instance, research has demonstrated that TDCA can inhibit the secretion of inflammatory factors in septic mice. frontiersin.org

Cecal Ligation and Puncture (CLP): The CLP model is considered a gold-standard for sepsis research as it more closely replicates the polymicrobial nature of clinical sepsis in humans. nih.govnih.govfrontiersin.org This surgical procedure involves ligating the cecum and puncturing it with a needle to induce a polymicrobial peritoneal infection. nih.gov While specific studies detailing the effects of Taurodeoxycholate in the CLP model were not found in the provided search results, this model is highly relevant for future investigations into the potential therapeutic effects of TDCA in a clinically relevant sepsis scenario.

Colitis Models

Animal models of colitis are used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate novel therapeutic agents.

Dextran (B179266) Sodium Sulfate (B86663) (DSS)-induced Colitis: The administration of DSS in the drinking water of rodents is a widely used and reproducible method for inducing acute and chronic colitis that shares many features with human ulcerative colitis. mdpi.commdpi.combiomolther.org Research has shown that Taurodeoxycholate can ameliorate the severity of DSS-induced colitis in mice. nih.gov In these models, TDCA treatment was found to prevent body weight loss, reduce the shortening of the colon, and decrease the production of pro-inflammatory cytokines. nih.gov Furthermore, TDCA inhibited the infiltration of pro-inflammatory cells and mucosal ulceration in the colon. nih.gov Mechanistically, it has been suggested that TDCA exerts its beneficial effects by inhibiting both the priming and activation phases of NLRP3 inflammasome signaling. nih.gov

Atopic Dermatitis Models

Animal models are crucial for understanding the complex immunopathology of atopic dermatitis (AD) and for testing new treatments.

MC903-induced Atopic Dermatitis: Topical application of MC903 (calcipotriol), a vitamin D3 analog, on the skin of mice induces a Th2-dominated inflammatory response, epidermal hyperplasia, and increased serum IgE levels, which are characteristic features of human atopic dermatitis. hookelabs.comresearchgate.netnih.govnih.govmonash.edu Studies have demonstrated that both topical and oral administration of Taurodeoxycholate can effectively ameliorate the symptoms of MC903-induced AD in mice. nih.govresearchgate.net Treatment with TDCA has been shown to reduce skin lesions, inhibit the infiltration of inflammatory cells, and suppress the expression of various inflammatory cytokines and chemokines in the skin and blood. nih.govresearchgate.net

DNCB-induced Atopic Dermatitis: The application of 2,4-dinitrochlorobenzene (DNCB), a hapten, to the skin of mice is another common method to induce a contact hypersensitivity reaction that mimics the eczematous lesions of atopic dermatitis. nih.gov Similar to the MC903 model, research has shown that Taurodeoxycholate is effective in alleviating the features of DNCB-induced AD. nih.govresearchgate.netresearchgate.net Oral administration of TDCA significantly reduced AD symptoms, including epidermal and dermal thickness, and inhibited the infiltration of myeloid and lymphoid cells into the skin lesions. researchgate.net

ModelDisease/ConditionKey Findings with Taurodeoxycholate/Deoxycholyltaurine
LPS-induced Sepsis Sepsis/Systemic InflammationInhibition of pro-inflammatory cytokine secretion
DSS-induced Colitis Colitis/Inflammatory Bowel DiseaseAmelioration of colitis severity, prevention of weight loss, reduction of colon shortening, and inhibition of inflammatory markers
MC903-induced Atopic Dermatitis Atopic DermatitisAmelioration of skin lesions, reduction of inflammatory cell infiltration, and suppression of inflammatory cytokines
DNCB-induced Atopic Dermatitis Atopic DermatitisReduction of AD symptoms, including skin thickness, and inhibition of immune cell infiltration

Neurodegenerative Disease Models (e.g., Huntington's disease models)

While direct studies on Taurodeoxycholate in Huntington's disease (HD) models are limited, research on the structurally similar and functionally related bile acid, Tauroursodeoxycholic acid (TUDCA), provides significant insights into the potential neuroprotective effects of this class of molecules. HD is a progressive neurodegenerative disorder characterized by the degeneration of neurons in the striatum. nih.govnih.govumn.edu Animal models are crucial for understanding the disease's pathogenesis and for testing potential therapeutic agents.

Commonly used models for HD research include genetic models, such as the R6/2 transgenic mouse, which expresses a fragment of the mutated human huntingtin gene, and toxin-induced models, like the 3-nitropropionic acid (3-NP) rat model, which induces striatal degeneration. nih.govnih.gov In studies utilizing these models, TUDCA has demonstrated significant neuroprotective effects. For instance, in the 3-NP rat model, treatment with TUDCA was shown to reduce striatal lesion volumes and decrease apoptosis. nih.gov Furthermore, in the R6/2 mouse model of HD, systemic administration of TUDCA resulted in reduced striatal atrophy and a decrease in the number and size of ubiquitinated neuronal intranuclear huntingtin inclusions. nih.gov These findings suggest that bile acids like TUDCA, and potentially Taurodeoxycholate, could be promising therapeutic avenues for neurodegenerative diseases.

Table 1: Effects of Tauroursodeoxycholic Acid (TUDCA) on Striatal Neuropathology in a Huntington's Disease Mouse Model
ParameterControl (R6/2 mice)TUDCA-treated (R6/2 mice)Percentage Change
Striatal Volume (mm³)4.5 ± 0.25.8 ± 0.3+28.9%
Number of Apoptotic Cells15.2 ± 1.87.1 ± 0.9-53.3%
Size of Huntingtin Inclusions (µm²)12.6 ± 1.18.3 ± 0.7-34.1%

Data is hypothetical and presented for illustrative purposes based on findings reported in scientific literature. nih.govnih.gov

Rheumatoid Arthritis Models (e.g., Adjuvant Arthritis rats)

The study of Taurodeoxycholate in the context of rheumatoid arthritis (RA) often utilizes animal models that replicate the inflammatory characteristics of the human disease. A widely used model is the adjuvant-induced arthritis (AIA) model in rats, which is induced by injecting complete Freund's adjuvant (CFA). nih.govnih.govnih.gov This model is characterized by chronic inflammation of the joints, synovial hyperplasia, and destruction of cartilage and bone. nih.govnih.gov

While direct research on Taurodeoxycholate in AIA is not extensively documented, studies on the related bile acid, Taurochenodeoxycholic acid (TCDCA), have shown significant anti-arthritic effects in this model. nih.govnih.gov In AIA rats, TCDCA treatment has been observed to suppress paw swelling, reduce the arthritis index, and modulate the expression of key inflammatory cytokines. nih.gov Specifically, TCDCA has been shown to decrease the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov These findings highlight the potential immunomodulatory and anti-inflammatory properties of conjugated bile acids in the context of arthritis.

Table 2: Effect of Taurochenodeoxycholic Acid (TCDCA) on Serum Cytokine Levels in Adjuvant-Induced Arthritis Rats
CytokineControl (AIA rats) (pg/mL)TCDCA-treated (AIA rats) (pg/mL)Percentage Change
TNF-α152.3 ± 12.585.1 ± 9.8-44.1%
IL-1β210.7 ± 18.2112.4 ± 15.3-46.7%
IL-6358.1 ± 25.6198.6 ± 20.1-44.5%
IL-1045.2 ± 5.178.9 ± 7.4+74.5%

Data is hypothetical and presented for illustrative purposes based on findings reported in scientific literature. nih.gov

Molecular and Cellular Biology Techniques

Gene Expression Analysis (e.g., RT-PCR, Microarray)

To understand how Taurodeoxycholate influences cellular functions at the genetic level, researchers employ techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and DNA microarrays. These methods allow for the quantification of messenger RNA (mRNA) levels, providing a snapshot of which genes are actively being transcribed.

RT-PCR is a highly sensitive technique used to detect and quantify the expression of specific genes. It involves converting mRNA into complementary DNA (cDNA), which is then amplified through PCR. By measuring the rate of amplification in real-time (quantitative RT-PCR or qPCR), researchers can determine the initial amount of a specific mRNA in a sample.

Microarray analysis, on the other hand, allows for the simultaneous measurement of the expression levels of thousands of genes. This high-throughput technique involves hybridizing labeled cDNA from a sample to a chip containing an ordered array of known DNA sequences. The intensity of the signal at each spot on the microarray corresponds to the expression level of that particular gene.

Studies investigating the effects of bile acids, including taurocholate and taurodeoxycholate, have utilized these techniques to identify changes in gene expression related to various cellular processes. For example, research has shown that these bile acids can repress the expression of genes involved in bacterial virulence by modulating intracellular signaling pathways. researchgate.net

Table 3: Hypothetical Gene Expression Changes in Response to Taurodeoxycholate Treatment
GeneFunctionFold Change (Microarray)Fold Change (RT-PCR Validation)
Gene AInflammation-2.5-2.8
Gene BApoptosis+1.8+2.1
Gene CCell Proliferation-1.5-1.7
Gene DOxidative Stress-3.2-3.5

This table is for illustrative purposes to demonstrate the type of data generated from gene expression analysis and does not represent actual experimental results.

Protein Expression and Post-translational Modification Analysis (e.g., Western Blot, Phosphorylation Assays)

To investigate the effects of Taurodeoxycholate on protein levels and their activity, researchers commonly use Western blotting and specific phosphorylation assays. Western blotting is a technique used to detect and quantify specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. bio-rad-antibodies.comazurebiosystems.com

Phosphorylation is a key post-translational modification that regulates protein function. Phosphorylation assays, often performed in conjunction with Western blotting, use antibodies that specifically recognize the phosphorylated form of a protein. This allows researchers to assess the activation state of signaling pathways. For example, studies have examined the effect of various compounds on the phosphorylation of proteins like Akt, a key regulator of cell survival and proliferation. nih.govresearchgate.net While direct data on Taurodeoxycholate's effect on specific protein phosphorylation is emerging, the methodology remains a cornerstone for such investigations.

Table 4: Representative Data from a Western Blot Analysis of Protein Phosphorylation
ProteinTreatment GroupNormalized Band Intensity (Arbitrary Units)Fold Change vs. Control
Total AktControl1.00-
Total AktTaurodeoxycholate0.980.98
Phospho-Akt (Ser473)Control1.00-
Phospho-Akt (Ser473)Taurodeoxycholate2.452.45

This table is a representative example of data obtained from a Western blot experiment and is for illustrative purposes only.

Flow Cytometry for Cell Cycle and Phenotypic Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells. In the context of Taurodeoxycholate research, it is particularly useful for studying its effects on the cell cycle and for phenotypic analysis of different cell types.

For cell cycle analysis, cells are typically stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). biorxiv.orgresearchgate.netnih.govresearchgate.netbroadinstitute.org As cells progress through the cell cycle, their DNA content changes, which is reflected in the intensity of the fluorescent signal. Cells in the G1 phase have a normal amount of DNA (2n), while cells in the G2 and M phases have double the amount of DNA (4n). Cells in the S phase, where DNA replication occurs, have an intermediate amount of DNA. Flow cytometry can quantify the percentage of cells in each phase of the cell cycle, revealing whether a compound like Taurodeoxycholate induces cell cycle arrest or apoptosis. Studies have utilized this method to analyze the cell cycle of cell lines like Jurkat T cells. biorxiv.orgresearchgate.netnih.govresearchgate.netbroadinstitute.org

Table 5: Illustrative Flow Cytometry Data of Jurkat Cell Cycle Distribution after Treatment
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control65.2 ± 3.120.5 ± 2.514.3 ± 1.8
Compound X45.8 ± 4.235.1 ± 3.819.1 ± 2.1
Taurodeoxycholate (Hypothetical)58.7 ± 3.925.4 ± 2.915.9 ± 1.9

This table presents hypothetical data to illustrate the output of a flow cytometry cell cycle analysis and does not represent actual experimental findings for Taurodeoxycholate.

Proteogenomic Profiling

Proteogenomics integrates proteomics data, the large-scale study of proteins, with genomics data to provide a more comprehensive understanding of biological systems. This approach is particularly valuable for identifying novel proteins and understanding how genetic variations affect protein expression and function.

In the context of Taurodeoxycholate research, proteogenomic analysis has been used to investigate its effects on the immune system. A notable study reported that Taurodeoxycholate (TDCA) can increase the number of granulocytic myeloid-derived suppressor cells (MDSCs) and enhance their ability to resolve systemic inflammation in a mouse model of sepsis. researchgate.net Proteogenomic analysis of these MDSCs revealed that TDCA treatment leads to significant changes in their proteome. Specifically, TDCA was found to control chromatin silencing, alternative splicing, and the translation of the immune proteome of these cells. researchgate.net This resulted in an increased expression of anti-inflammatory molecules and a decreased expression of pro-inflammatory molecules, ultimately editing the proteome of MDSCs to enhance their immune-regulatory functions. researchgate.net This type of analysis provides a deep and unbiased view of the molecular changes induced by Taurodeoxycholate.

Table 6: Summary of Proteogenomic Findings on the Effect of Taurodeoxycholate (TDCA) on Myeloid-Derived Suppressor Cells (MDSCs)
Biological Process Affected by TDCAKey Protein ChangesFunctional Outcome
Chromatin SilencingAltered histone modificationsRegulation of gene accessibility
Alternative SplicingChanges in splicing factor expressionGeneration of diverse protein isoforms
Translation of Immune ProteomeUpregulation of anti-inflammatory proteins (e.g., Oncostatin, Lactoferrin, CD244)Enhanced immunosuppressive function
Downregulation of pro-inflammatory proteins (e.g., Neutrophil elastase)Reduced inflammatory response

This table summarizes findings from a published proteogenomic study. researchgate.net

Advanced Analytical Methods for Quantification and Identification

The accurate quantification and unambiguous identification of taurodeoxycholate (also known as deoxycholyltaurine) in complex biological matrices are paramount for understanding its physiological and pathological roles. A suite of advanced analytical techniques has been developed and refined to meet the challenges posed by the analysis of bile acids, which often exist as a complex mixture of structurally similar compounds. These methods leverage sophisticated separation science and mass spectrometry to provide the necessary sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant and gold-standard technique for the analysis of taurodeoxycholate and other bile acids. nih.govthermofisher.com This powerful combination pairs the superior separation capabilities of liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), with the high sensitivity and selectivity of tandem mass spectrometry. acs.org The technique allows for the simultaneous measurement of multiple bile acids in a single analytical run. thermofisher.com

LC-MS/MS methods are prized for their ability to quantify low-level analytes in complex biological samples, including plasma, serum, feces, cell lysates, and cell culture media. nih.govacs.org In typical applications, a reversed-phase C18 column is used for chromatographic separation. researchgate.net The mass spectrometer, often a triple quadrupole (QQQ) instrument, is operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor ion to product ion transition for each analyte. thermofisher.commac-mod.com For taurine-conjugated bile acids like taurodeoxycholate, a common fragmentation pathway involves the loss of the taurine (B1682933) moiety, with the sulfate group fragment (m/z 80) being a characteristic daughter ion in negative ionization mode. thermofisher.com

Recent advancements have focused on developing high-throughput LC-MS/MS methods. By optimizing chromatographic conditions, such as using shorter columns and faster gradients, analysis times have been significantly reduced from over 40 minutes to less than 10 minutes per sample, facilitating large-scale clinical and microbiome studies. acs.orgnih.gov

Table 1: Exemplary LC-MS/MS Method Parameters for Bile Acid Analysis

ParameterDescriptionSource
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC) acs.org
Column Reversed-phase C18 (e.g., Ascentis Express C18, HALO C18) mac-mod.comsigmaaldrich.com
Mobile Phase Gradient elution with water and methanol (B129727) or acetonitrile (B52724), often containing additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization. sigmaaldrich.com sigmaaldrich.com
Mass Spectrometer Triple Quadrupole (QQQ) or QTRAP thermofisher.comacs.org
Ionization Mode Negative Electrospray Ionization (ESI⁻) acs.org
Detection Mode Multiple Reaction Monitoring (MRM) thermofisher.com
Typical MRM Transition (Tauro-conjugates) [M-H]⁻ → m/z 80 (SO₃⁻) thermofisher.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, ELSD)

While LC-MS/MS is the dominant technique, High-Performance Liquid Chromatography (HPLC) coupled with other detectors is also utilized, particularly when mass spectrometry is not available. ijnrd.org

UV Detection: HPLC with Ultraviolet (UV) detection is a common approach. nih.gov Since bile acids lack a strong chromophore, they exhibit poor UV absorption at higher wavelengths. Therefore, detection is typically performed at low wavelengths, around 200 nm. ijnrd.org This method is prevalent in pharmaceutical analysis for quality control of TUDCA (Tauroursodeoxycholic acid), a related bile acid. ijnrd.org However, low-wavelength UV detection can suffer from interference from other compounds in complex biological samples, limiting its specificity compared to MS. nih.govnih.gov

Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detection method that can detect any non-volatile analyte. The principle involves nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles. ELSD offers an advantage over UV for bile acids as its response is independent of the analyte's optical properties. However, its sensitivity can be lower than that of MS or optimized UV methods, and it provides no structural information. nih.govresearchgate.net

Refractive Index Detection (RID): RID is another universal detector that measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. Like ELSD, it does not require the analyte to have a chromophore. However, RID is known for its relatively low sensitivity and is incompatible with gradient elution, a significant drawback for separating complex mixtures of bile acids. nih.govresearchgate.net

Among these options, HPLC-UV is the most frequently reported non-MS method for bile acid analysis, though its application for endogenous taurodeoxycholate in biological fluids is limited by its sensitivity and selectivity. ijnrd.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for metabolomic analysis that can be applied to bile acids. nih.gov However, because bile acids like taurodeoxycholate are non-volatile, they cannot be directly analyzed by GC. They require a chemical derivatization step to increase their volatility and thermal stability. nih.gov This process typically involves two stages:

Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl ester).

Silylation: The hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers. hmdb.ca

Following derivatization, the volatile bile acid derivatives are separated on a GC column and detected by a mass spectrometer. GC provides very high chromatographic resolution, which is beneficial for separating isomeric bile acids. nih.gov GC-MS has been successfully used to develop simultaneous quantitative methods for oxysterols and bile acids in urine, which can serve as tools for investigating liver toxicity. nih.gov The sample preparation, including extraction, hydrolysis (to analyze total bile acids by cleaving conjugates), and derivatization, is a critical and labor-intensive part of the workflow. nih.govyoutube.com

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is the most common ionization source used in the LC-MS/MS analysis of bile acids, including taurodeoxycholate. acs.orgresearchgate.net ESI is a soft ionization technique that generates intact molecular ions from the liquid phase, making it ideal for analyzing thermally labile and non-volatile molecules. researchgate.net

For bile acids, ESI is typically operated in the negative ion mode (ESI⁻), where it produces abundant deprotonated molecules, [M-H]⁻. acs.org The rugged steroidal core of bile acids can make them resistant to extensive fragmentation. acs.org However, tandem mass spectrometry (MS/MS) overcomes this by isolating the precursor ion and subjecting it to collision-induced dissociation (CID). This process generates characteristic product ions that are used for quantification and structural confirmation. nih.gov

In the case of conjugated bile acids like taurodeoxycholate, the bond between the steroid nucleus and the taurine group is readily cleaved during CID. This results in specific and diagnostically useful fragments, such as the loss of the taurine residue or the generation of ions corresponding to the taurine fragment itself. thermofisher.comnih.gov This fragmentation is key to the high selectivity of MRM-based quantification in LC-ESI-MS/MS. nih.gov

Orbitrap High-Resolution Mass Spectrometry (HRMS)

Orbitrap-based High-Resolution Mass Spectrometry (HRMS) represents a significant advancement in analytical capability, offering extremely high resolving power (often exceeding 100,000 FWHM) and exceptional mass accuracy (typically below 5 ppm). nih.govthermofisher.com The Orbitrap is an ion trap analyzer where ions orbit a central spindle electrode, and their axial oscillation frequency is converted into a mass-to-charge ratio via a Fourier transform. nih.gov

When coupled with LC, Orbitrap HRMS provides several advantages for taurodeoxycholate analysis:

Unambiguous Identification: High mass accuracy allows for the determination of the elemental composition of an unknown compound, greatly increasing confidence in its identification.

Interference Removal: The high resolving power can physically separate the ion signal of the analyte of interest from isobaric interferences—other compounds that have the same nominal mass but a slightly different exact mass. This is crucial in complex matrices where background ions can otherwise mask the analyte signal. thermofisher.comthermofisher.com

Untargeted Metabolomics: Orbitrap systems are ideal for untargeted and discovery-based metabolomics studies, where the goal is to detect and identify as many metabolites as possible, rather than just quantifying a pre-defined list of compounds. nih.gov

The Thermo Q-Exactive Orbitrap is an example of an instrument that combines a quadrupole for precursor ion selection with the Orbitrap for high-resolution analysis of both precursor and fragment ions, making it suitable for both qualitative and quantitative studies. udel.edumahidol.ac.th

Table 2: Comparison of Mass Spectrometry Techniques for Taurodeoxycholate Analysis

TechniqueKey AdvantagePrimary ApplicationNoteSource
LC-MS/MS (QQQ) High sensitivity and specificity; excellent for quantification.Targeted quantification of known bile acids in complex samples.Gold standard for clinical and high-throughput assays. thermofisher.comresearchgate.net
GC-MS High chromatographic resolution for isomers.Analysis of total bile acid profiles after derivatization.Requires extensive, multi-step sample preparation. nih.gov
Orbitrap HRMS High mass accuracy and resolving power.Untargeted metabolomics, structural elucidation, resolving interferences.Provides high confidence in compound identification. thermofisher.comthermofisher.com

Method Development for Biological Sample Matrices

Developing a robust and reliable analytical method for taurodeoxycholate requires careful optimization of sample preparation and validation of the analytical procedure. The choice of sample preparation technique is critical for removing interferences (e.g., proteins, phospholipids) and concentrating the analyte.

Commonly used techniques include:

Protein Precipitation (PPT): This is a simple and fast method where an organic solvent like acetonitrile or methanol is added to a plasma or serum sample to precipitate proteins. thermofisher.comcreative-proteomics.com The supernatant containing the bile acids is then collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). creative-proteomics.comnih.gov It can provide a cleaner extract than PPT but may be more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for both cleanup and concentration. creative-proteomics.com Samples are loaded onto a cartridge containing a solid sorbent (e.g., C18). Interferences are washed away, and the retained bile acids are then eluted with a small volume of an appropriate solvent. SPE can achieve high recovery and purity. creative-proteomics.com

Once a method is developed, it must be validated to ensure its performance is acceptable for its intended purpose. Validation typically assesses several key parameters according to regulatory guidelines:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Range: The concentration range over which the method provides a linear response. mac-mod.com

Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between repeated measurements (precision). thermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Recovery: The efficiency of the extraction process. creative-proteomics.com

Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components. nih.gov

The use of stable isotope-labeled internal standards (e.g., deuterated taurodeoxycholate) is highly recommended to correct for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the quantification. nih.govnih.gov

Future Directions in Taurodeoxycholate/deoxycholyltaurine Research

Elucidating Novel Receptor Interactions and Downstream Signaling Pathways

A primary frontier in Taurodeoxycholate (B1243834) research is the comprehensive identification of its cellular receptors and the intricate signaling cascades they trigger. While some interactions have been identified, the full spectrum of its molecular partners remains to be discovered. Future research should focus on:

Beyond Known Receptors: Deoxycholyltaurine (DCT) has been shown to activate the Epidermal Growth Factor Receptor (EGFR), a pathway distinct from the more broadly studied bile acid receptors like TGR5. nih.govnih.gov Future investigations should aim to uncover whether TDC interacts with other receptor tyrosine kinases or G protein-coupled receptors (GPCRs) that have not yet been associated with bile acid signaling. The concept of receptor-receptor interactions, where receptors form complexes to integrate different signals, presents a novel area for exploration in the context of TDC. researchgate.net

Mapping Downstream Cascades: Activation of EGFR by DCT leads to the engagement of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govnih.gov This pathway is crucial for cell survival and proliferation. nih.gov Further studies are needed to map the full downstream network, identifying all substrates and effector proteins. For instance, TDC stimulates potassium and chloride conductances in colonic cells through an inositol (B14025) trisphosphate (IP3)-mediated release of intracellular calcium, a pathway that requires more detailed molecular characterization. nih.gov A deeper understanding of how TDC modulates specific nodes within these cascades, such as GSK-3 and BAD phosphorylation, is essential. nih.govnih.gov

Investigating Mechanistic Roles in Emerging Disease Contexts

The signaling activities of Taurodeoxycholate implicate it in a range of diseases, particularly in cancer and inflammatory conditions. Future studies must mechanistically dissect these roles to understand its contribution to pathology.

Oncology: In colon cancer, Deoxycholyltaurine has been found to rescue cancer cells from apoptosis (programmed cell death) by activating the pro-survival EGFR-PI3K/Akt pathway. nih.govnih.gov This suggests a role in promoting tumor progression and therapeutic resistance. Future research should investigate this mechanism in other gastrointestinal and liver-related cancers where bile acid concentrations are relevant.

Inflammatory and Immune-Mediated Diseases: TDC has been investigated for its potential in modulating inflammatory disorders such as sepsis. tandfonline.comnih.gov Recent studies also point to the efficacy of TDC, a G protein-coupled receptor 19 (GPCR19) agonist, in ameliorating atopic dermatitis in mouse models, suggesting a role in cutaneous inflammation. nih.gov The mechanistic basis for these anti-inflammatory or pro-inflammatory effects in different contexts needs to be rigorously investigated, clarifying its impact on immune cell function and cytokine signaling pathways like IL-17 and TNF. t2evolve.com

Development and Validation of Advanced Preclinical Models

To accurately study the complex actions of Taurodeoxycholate, researchers must move beyond traditional cell culture and animal models. The development and validation of more sophisticated preclinical systems are critical for translating basic findings into clinically relevant insights.

From 2D to 3D Cultures: While 2D cell lines like HT-29 and T84 have been instrumental, they lack the complexity of native tissue architecture. nih.govnih.gov Future in vitro work should employ three-dimensional (3D) models such as spheroids and organoids. nih.gov These models better mimic the spatial organization and cell-cell interactions of tumors and epithelial tissues, providing a more accurate system to test TDC's effects on cell proliferation, invasion, and therapeutic response. nih.gov

Organ-on-a-Chip Technology: Microfluidic-based systems, or "organ-on-a-chip" technology, allow for the recreation of minimal organ units and can bridge the gap between in vitro and in vivo studies. nih.gov A gut-liver-on-a-chip model, for example, could be invaluable for studying the enterohepatic circulation of TDC and its combined effects on intestinal and hepatic cells, which is crucial for understanding its role in both normal physiology and diseases like drug-induced liver injury. mdpi.com

Refined Animal Models: While preclinical toxicology studies of TDC have been conducted in rat and dog models, these have primarily focused on defining safety parameters. tandfonline.comnih.gov Future animal studies should utilize genetically engineered mouse models or humanized mice to dissect the role of specific receptors and signaling pathways (e.g., EGFR, PI3K) in mediating TDC's effects in vivo. mdpi.com

Integration of Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics, Proteomics)

A holistic understanding of Taurodeoxycholate's impact requires the integration of multiple layers of biological data. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to TDC. nih.gov

Systems-Level Analysis: Future studies should apply multi-omics profiling to cells or tissues treated with TDC. This can reveal global changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolic pathways (metabolomics). nih.gov A recent multi-omics study on the related compound deoxycholic acid (DCA) revealed its ability to modulate the gut microbiota and bile acid metabolism to protect against chronic liver injury, demonstrating the power of this approach. t2evolve.com

Identifying Biomarkers and Networks: By integrating these large datasets, researchers can identify novel biomarkers of TDC activity and construct detailed regulatory networks. For instance, this approach could uncover previously unknown genes and proteins that are regulated by TDC-activated signaling pathways, providing new insights into its mechanism of action and identifying potential new therapeutic targets.

The table below outlines the various omics technologies and their potential application in future Taurodeoxycholate research.

Omics LayerTechnologyPotential Application in TDC Research
Transcriptomics RNA-Sequencing, MicroarraysIdentify genes and non-coding RNAs whose expression is altered by TDC, revealing regulated pathways.
Proteomics Mass Spectrometry, Western BlottingQuantify changes in protein abundance and post-translational modifications (e.g., phosphorylation) following TDC exposure. nih.gov
Metabolomics Mass Spectrometry, NMR SpectroscopyProfile changes in the cellular metabolome to understand how TDC affects metabolic pathways beyond its own synthesis. t2evolve.com
Epigenomics DNA Methylation SequencingInvestigate if TDC causes heritable changes in gene expression through modifications to DNA.

Structure-Activity Relationship (SAR) Studies for Receptor Specificity and Functional Potency

To develop TDC-based therapeutic agents or to mitigate its pathological effects, it is crucial to understand how its chemical structure relates to its biological activity. SAR studies are essential for designing new molecules with improved potency and specificity.

Defining Key Structural Features: SAR studies involve synthesizing and testing a series of related compounds to determine which parts of the molecule are essential for its activity. For TDC, this would involve modifying the steroid backbone, the position and orientation of hydroxyl groups, and the taurine (B1682933) conjugation. This will help define the precise structural requirements for binding to receptors like EGFR.

Guiding Drug Design: The goal of SAR is to guide the development of novel compounds. mdpi.com For example, if TDC's pro-cancer effects are mediated by EGFR, SAR studies could lead to the design of a TDC analogue that cannot bind to this receptor but retains other potentially beneficial activities. Conversely, if its anti-inflammatory effects are desired, SAR could be used to create a more potent and selective agonist for the target receptor (e.g., GPCR19). nih.govmdpi.com Such studies would allow for the separation of different biological effects and the creation of targeted chemical probes or therapeutic leads.

Exploration of Specific Cellular and Molecular Targets for Therapeutic Intervention

Ultimately, the goal of this foundational research is to identify specific molecules and pathways that can be targeted for therapeutic benefit. The signaling cascades activated by Taurodeoxycholate present several promising candidates.

Targeting Pro-Survival Pathways: In diseases like colon cancer where TDC promotes cell survival, its downstream signaling molecules are attractive therapeutic targets. nih.gov Inhibitors of EGFR, PI3K, and Akt are already in clinical development for various cancers, and understanding TDC's role could help identify patient populations who would most benefit from these drugs.

Leveraging Anti-Inflammatory Mechanisms: In inflammatory diseases, the specific receptors and pathways through which TDC exerts beneficial effects should be explored as therapeutic targets. nih.govtandfonline.com If GPCR19 is confirmed as the key receptor for its anti-inflammatory actions, developing selective GPCR19 agonists could offer a novel treatment strategy. nih.gov

The table below summarizes key molecular targets identified in TDC signaling pathways that warrant further investigation for therapeutic intervention.

Target MoleculePathwayPotential Therapeutic StrategyDisease Context
EGFR EGFR-PI3K/Akt SignalingInhibitionColon Cancer nih.gov
PI3K EGFR-PI3K/Akt SignalingInhibitionColon Cancer nih.govnih.gov
Akt EGFR-PI3K/Akt SignalingInhibitionColon Cancer nih.govnih.gov
GPCR19 G protein-coupled signalingAgonism/ActivationAtopic Dermatitis, Inflammatory Disorders nih.gov
Calcium Channels IP3-mediated Ca2+ releaseModulationSecretory Diarrhea, Colonic Disorders nih.gov

Q & A

Q. What analytical techniques are recommended for quantifying Taurodeoxycholate and Deoxycholyltaurine in biological samples?

To quantify these bile acid conjugates, researchers should prioritize techniques that address their hydrophilicity and structural complexity. A validated approach involves:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with deuterated internal standards (e.g., Taurodeoxycholic acid-d4) to correct for matrix effects and ionization variability .
  • Competitive complexation assays using β-cyclodextrin inclusion complexes and colorimetric indicators, which are cost-effective for high-throughput screening but require calibration against reference standards .
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification, particularly for distinguishing between stereoisomers or confirming conjugation integrity .

Q. How can researchers ensure the structural integrity of synthesized Taurodeoxycholate derivatives during experimental procedures?

Key methodological steps include:

  • Purification via reverse-phase chromatography to isolate derivatives from reaction byproducts, followed by lyophilization to maintain stability .
  • Tandem mass spectrometry (MS/MS) to confirm molecular ions and fragmentation patterns, ensuring the absence of deconjugation or sulfonation artifacts .
  • Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability, critical for storage condition optimization .

Advanced Research Questions

Q. What challenges arise in synthesizing deuterated analogs of Taurodeoxycholate for use as internal standards, and how can these be methodologically addressed?

Deuterated analogs (e.g., Taurodeoxycholic acid-d4) face synthesis challenges due to isotopic scrambling and purification inefficiencies. Solutions include:

  • Isotope-specific synthesis routes : Using deuterium oxide (D₂O) in controlled reaction environments to minimize hydrogen-deuterium exchange at labile positions (e.g., hydroxyl groups) .
  • Validation via High-Resolution Mass Spectrometry (HRMS) : Ensuring isotopic purity (>98% deuterium incorporation) to avoid quantification bias in LC-MS workflows .
  • Stability testing : Long-term storage at -80°C under inert gas (e.g., argon) to prevent deuterium loss or oxidation .

Q. How should researchers approach the validation of novel analytical methods for detecting bile acid conjugates in complex matrices (e.g., gut microbiota studies)?

Method validation must adhere to ICH guidelines and address matrix-specific interferences:

  • Cross-matrix calibration : Spiking standards into representative matrices (e.g., fecal extracts, serum) to assess recovery rates and matrix effects .
  • Limit of detection (LOD) optimization : Using serial dilutions of deuterated standards to establish sensitivity thresholds, particularly for low-abundance metabolites .
  • Inter-laboratory reproducibility : Sharing protocols and raw data via platforms like Zenodo to enable independent verification and reduce methodological variability .

Q. How can contradictory data on the cytotoxic vs. cytoprotective effects of Deoxycholyltaurine be resolved in mechanistic studies?

Contradictions often stem from concentration-dependent effects or model system variability. Researchers should:

  • Dose-response profiling : Establish threshold concentrations for cytotoxicity (e.g., via MTT assays) and correlate with intracellular bile acid accumulation using fluorescent probes .
  • Contextualize with in vivo models : Compare results across cell lines (e.g., hepatocytes vs. intestinal epithelia) and transgenic animals to identify tissue-specific signaling pathways .
  • Meta-analysis of published datasets : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies across studies, accounting for variables like pH, oxygenation, and co-administered compounds .

Q. What strategies enhance the reproducibility of Taurodeoxycholate-related experiments in membrane permeability studies?

Reproducibility requires strict adherence to protocols and transparency:

  • Standardized buffer systems : Use HEPES-buffered saline (pH 7.4) with controlled ionic strength to mimic physiological conditions .
  • Open-source data sharing : Publish raw permeability coefficients and experimental parameters (e.g., temperature, agitation rates) in repositories like Figshare .
  • Blinded replicate analysis : Assign independent researchers to repeat experiments using anonymized samples to minimize bias .

Methodological Resources

  • Synthesis protocols : Refer to CAS-defined procedures for taurine conjugation and purification .
  • Data presentation : Follow the Beilstein Journal’s guidelines for including experimental details in supplementary materials .
  • Theoretical frameworks : Integrate bile acid homeostasis models (e.g., FXR signaling) to contextualize mechanistic findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.